3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUNPSLNLUDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224694 | |
| Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-26-1 | |
| Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221288-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
The fused heterocyclic system of pyrazolo[3,4-b]pyridine is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This core structure is integral to molecules developed as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[1][4] Specifically, the functionalized derivative, this compound (CAS No. 1221288-26-1), represents a highly versatile intermediate.[5] The presence of three key functional groups—the carboxylic acid, the pyrazole N-H, and the C3-iodide—provides orthogonal handles for subsequent chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. The C3-iodide is particularly valuable for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.
This guide provides a comprehensive overview of the principal synthetic strategies for accessing this key intermediate, grounded in established chemical literature. It is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.
Retrosynthetic Analysis: Deconstructing the Target
A logical deconstruction of the target molecule reveals several viable synthetic disconnections. The primary challenge lies in the controlled formation of the bicyclic core and the regioselective installation of the iodo and carboxylic acid functionalities. Two dominant strategies emerge:
-
Strategy A: Pyridine Annulation onto a Pyrazole Core. This approach begins with a pre-functionalized pyrazole, typically a 3-aminopyrazole-5-carboxylate derivative, onto which the pyridine ring is constructed.
-
Strategy B: Pyrazole Annulation onto a Pyridine Core. This complementary strategy starts with a substituted pyridine and builds the pyrazole ring, most commonly through condensation with hydrazine.
-
Strategy C: Functional Group Interconversion. A late-stage functionalization approach where a precursor, such as 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is converted to the target iodide via a Sandmeyer-type reaction.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Route A: From Pyrazole Precursors
This is arguably the most common and versatile approach, leveraging the availability of various 5-aminopyrazole derivatives.[3] The core transformation involves the construction of the pyridine ring via condensation with a β-dicarbonyl compound or its equivalent, followed by a direct iodination.
Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the pyrazolo[3,4-b]pyridin-4-one core, which can be subsequently converted to the target scaffold.[3] The reaction proceeds via an initial nucleophilic attack of the aminopyrazole onto diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis.
Caption: Workflow for pyridine ring formation.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
Condensation & Cyclization: A mixture of ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.) is heated at 110-120 °C for 2 hours.[3] The reaction is solvent-free. The resulting intermediate is then added portion-wise to a refluxing high-boiling point solvent like Dowtherm A and heated at ~250 °C for 1-2 hours to effect cyclization. After cooling, the precipitated solid is filtered and washed with ether to yield ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Chlorination: The crude product from the previous step is suspended in phosphorus oxychloride (POCl₃, 5-10 equiv.) and heated at reflux for 2-4 hours. The excess POCl₃ is removed under reduced pressure.
-
Dechlorination: The resulting 4-chloro derivative is then subjected to dechlorination, for example, by heating with zinc dust in acetic acid or via catalytic hydrogenation (H₂, Pd/C).
-
Hydrolysis: The resulting ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in ethanol, followed by acidification with HCl.
Causality: The high temperature in step 1 is necessary to drive the intramolecular cyclization, which involves the elimination of ethanol. POCl₃ is a standard and effective reagent for converting the pyridin-4-one tautomer to the 4-chloro-pyridine, which is more amenable to reductive dehalogenation than direct reduction of the C-OH bond.
Step 2: Direct Iodination of the Pyrazolo[3,4-b]pyridine Core
Direct iodination at the C3 position of the pyrazolo[3,4-b]pyridine ring is an efficient method to install the iodide. This reaction proceeds via electrophilic substitution on the electron-rich pyrazole ring.
Caption: Direct C3-iodination workflow.
Experimental Protocol: Iodination
Adapted from the iodination of 1H-pyrazolo[3,4-b]pyridine.[6][7]
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH, 4 equiv.) and stir until dissolved.
-
Iodine Addition: Add elemental iodine (I₂, 2.5 equiv.) portion-wise to the solution. The reaction is typically exothermic and should be controlled.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a brine solution and extract with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with aqueous sodium thiosulfate (to quench excess iodine) and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) or by column chromatography on silica gel.[6]
Causality: KOH acts as a base to deprotonate the pyrazole N-H and the carboxylic acid, increasing the electron density of the heterocyclic ring system and activating it towards electrophilic attack by iodine. DMF is an excellent polar aprotic solvent for this transformation, solubilizing the reactants and intermediates.
Synthetic Route C: From an Amino Precursor via Sandmeyer Reaction
An alternative and powerful strategy involves the late-stage introduction of the iodo group from a 3-amino precursor. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[8][9][10]
Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
The 3-amino precursor can be synthesized using methods analogous to those in Route A, starting from 3,5-diaminopyrazole or by amination of a 3-halo precursor. A common route involves the condensation of 2-cyano-3-ethoxyacrylonitrile with hydrazine to form 3-aminopyrazole-4-carbonitrile, followed by cyclization and hydrolysis.[11]
Sandmeyer Reaction for Iodination
This two-step, one-pot procedure first converts the primary amino group into a diazonium salt, which is an excellent leaving group (N₂). This is then displaced by an iodide nucleophile, often catalyzed by copper(I) salts.[8][12]
Caption: Workflow for Sandmeyer iodination.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Suspend 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1 equiv.) in a mixture of water and concentrated sulfuric acid. Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI, 3 equiv.) in water. Add the cold diazonium salt solution dropwise to the KI solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion & Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture, and collect the precipitated solid by filtration.
-
Purification: The crude product is washed with cold water, then with a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with water again. The product can be further purified by recrystallization.
Causality: The use of low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and dinitrogen gas, followed by halogen transfer.[8] While copper catalysts are standard, the reaction with iodide is often rapid enough to proceed without a catalyst.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization or silica gel column chromatography.
| Technique | Typical Parameters |
| Recrystallization | Solvents: Dichloromethane/Hexane, Ethanol/Water, Dioxane/Water[6] |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol. |
Expected Characterization Data
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-9.0 ppm range), and a broad singlet for the pyrazole N-H proton (often > δ 12 ppm). The carboxylic acid proton will also be a broad singlet. |
| ¹³C NMR | Signals for the seven distinct carbons. The carbon bearing the iodine (C3) will show a characteristic upfield shift compared to its protonated analogue. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed at m/z 289.94, corresponding to the molecular formula C₇H₅IN₃O₂. |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol [5] |
Safety Considerations
-
Iodine (I₂): Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a fume hood, and appropriate PPE must be worn.
-
Sodium Nitrite (NaNO₂): Oxidizing agent and toxic. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
Solvents (DMF, Dichloromethane): Handle in a well-ventilated area. DMF is a suspected teratogen.
-
Acids/Bases (KOH, H₂SO₄): Corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound is a multi-step process that can be approached through several reliable strategies. The choice of route often depends on the availability and cost of starting materials. The "pyridine annulation" approach (Route A) offers flexibility in modifying the pyrazole core first, while the "Sandmeyer" approach (Route C) is an excellent choice for late-stage functionalization if the corresponding amino-precursor is readily accessible. The resulting molecule is a high-value intermediate, primed for diversification through modern cross-coupling chemistry, making it a critical building block for the synthesis of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1221288-26-1 [sigmaaldrich.com]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Keystone Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[1][2] Its structural resemblance to purine bases allows it to interact with a multitude of enzymes and receptors, making it a cornerstone for the development of novel therapeutics. The introduction of specific functional groups onto this core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . This molecule is not merely another heterocyclic compound; it is a highly functionalized and versatile building block designed for strategic elaboration in drug discovery programs. The presence of three key features—the pyrazolo[3,4-b]pyridine core, a synthetically versatile iodine atom at the 3-position, and a carboxylic acid at the 5-position for further derivatization—makes this compound a powerful tool for researchers and drug development professionals. The iodine atom, in particular, serves as a reactive handle for modern cross-coupling reactions, enabling the exploration of a vast chemical space, while the carboxylic acid provides a convenient point for amide bond formation, a staple in the synthesis of bioactive molecules.
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights into its utilization in contemporary drug discovery.
Physicochemical and Structural Properties
The fundamental chemical properties of this compound are summarized below. While specific experimental data for properties such as melting point and solubility are not widely published, the provided information is based on supplier data and computational predictions.
| Property | Value | Source |
| Chemical Structure | (Image to be generated based on SMILES) | - |
| IUPAC Name | This compound | - |
| CAS Number | 1221288-26-1 | [3] |
| Molecular Formula | C₇H₄IN₃O₂ | [3] |
| Molecular Weight | 289.03 g/mol | [3] |
| InChI | InChI=1S/C7H4IN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) | [3] |
| InChI Key | CUTUNPSLNLUDSY-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)c1cc2c(nc1)c(I)nn2 | - |
| Purity | Typically >97% | [3] |
| Physical Appearance | Solid (predicted) | - |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous media. | - |
Synthesis and Characterization
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and experimentally sound approach can be devised based on established synthetic methodologies for related pyrazolopyridine systems. A plausible two-step synthesis is outlined below, starting from the commercially available 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Proposed Synthetic Pathway
The most direct route involves the electrophilic iodination of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.
Caption: Proposed synthesis of the target compound via direct iodination.
Experimental Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
This protocol is adapted from a similar procedure for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[4] The causality behind these choices is to facilitate the deprotonation of the pyrazole nitrogen, enhancing the electron-donating character of the ring system and thus promoting electrophilic substitution at the C3 position.
Materials:
-
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) or Iodine (I₂) (1.1 - 1.5 eq)
-
Potassium Hydroxide (KOH) or another suitable base (2.0 - 4.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMF, add the base (e.g., KOH) and stir at room temperature until dissolution.
-
Add the iodinating agent (e.g., NIS or I₂) portion-wise to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization Data (Predicted and Inferred)
-
¹H NMR: The spectrum is expected to show characteristic signals for the two protons on the pyridine ring, along with a broad signal for the pyrazole N-H and the carboxylic acid O-H. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the iodine atom.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The signal for the carbon bearing the iodine (C3) will be shifted upfield compared to the non-iodinated precursor due to the heavy atom effect.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ at m/z 289, corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual reactivity, which allows for sequential or orthogonal functionalization. This makes it an ideal scaffold for building combinatorial libraries of compounds for structure-activity relationship (SAR) studies.
Reactions at the 3-Iodo Position: Gateway to C-C and C-N Bond Formation
The carbon-iodine bond at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, enabling the introduction of a wide array of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl and heteroaryl groups. This is a highly robust and functional-group-tolerant reaction, making it ideal for late-stage diversification in a synthetic route.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl moieties, which can be further functionalized or serve as isosteres for other groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of amines, providing access to 3-amino-pyrazolo[3,4-b]pyridine derivatives.
Caption: Key reaction pathways for derivatizing the core scaffold.
Reactions at the 5-Carboxylic Acid Position: Building Pharmacophores
The carboxylic acid group is a versatile handle for introducing a variety of functional groups, most notably through the formation of amide bonds.[6]
-
Amide Coupling: This is one of the most common reactions in medicinal chemistry. The carboxylic acid can be activated by a plethora of coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a diverse range of primary and secondary amines to generate a library of amides. This allows for the exploration of interactions with specific pockets in a biological target.
-
Esterification: The carboxylic acid can be converted to esters, which can serve as prodrugs to improve bioavailability or can be used as synthetic intermediates.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a key component in numerous compounds investigated for a wide range of therapeutic indications. Its derivatives have shown promise as inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[2][7]
Kinase Inhibition
The ATP-binding site of many kinases can be effectively targeted by molecules containing the pyrazolo[3,4-b]pyridine core, which can mimic the hinge-binding interactions of the natural purine ligand. The ability to introduce diverse substituents at the C3 and C5 positions of this compound allows for the fine-tuning of interactions within the kinase active site to achieve both high potency and selectivity. For example, derivatives of this scaffold have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Raf kinases, both of which are implicated in cancer progression.[7][8][9]
Case Study: A Building Block for BRK/PTK6 Inhibitors
While not the exact molecule, a closely related isomer, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been utilized in the synthesis of inhibitors for Breast Tumor Kinase (BRK/PTK6).[10] In this context, the iodo-substituted core was subjected to Suzuki cross-coupling reactions to introduce various aryl groups, demonstrating the practical application of this type of building block in generating potent and selective kinase inhibitors. The pyrazolopyrimidine core acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase.[10] This highlights the strategic value of having a reactive handle like iodine on a privileged scaffold.
Safety and Handling
-
Hazard Statements (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a strategically designed chemical entity that serves as a powerful platform for the synthesis of novel, biologically active compounds. Its inherent dual reactivity, combined with the proven therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold, makes it an invaluable tool for researchers in the field of drug discovery. The ability to systematically and efficiently explore chemical space through derivatization at both the C3 and C5 positions provides a clear and logical pathway for the optimization of lead compounds, ultimately accelerating the journey from a hit molecule to a clinical candidate. As the demand for novel therapeutics continues to grow, the importance of such versatile and well-functionalized building blocks cannot be overstated.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6107305A - Use of pyrazolo [3,4-b] pyridine as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 9. CA2772316A1 - 1h-pyrazolo [3,4-b] pyridine compounds for inhibiting raf kinase - Google Patents [patents.google.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazolo[3,4-b]pyridines serve as crucial scaffolds in the synthesis of pharmacologically active agents.[1][2][3] Accurate structural elucidation through spectroscopic methods is paramount for advancing research and ensuring the integrity of synthesized intermediates. This document synthesizes available empirical data from the core precursor, 3-iodo-1H-pyrazolo[3,4-b]pyridine, and provides an expert-extrapolated spectroscopic profile for the target carboxylic acid derivative. We present detailed analyses of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationships between molecular structure and spectral features. Furthermore, this guide includes validated experimental protocols and proposes a workflow for the empirical confirmation of the predicted data, adhering to the principles of scientific integrity and self-validating methodologies.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines and its ability to modulate the activity of various biological targets.[1] The introduction of an iodine atom at the C3 position and a carboxylic acid at the C5 position creates a highly functionalized and versatile building block for further chemical elaboration.
Chemical Structure and Properties:
-
Systematic Name: this compound
-
CAS Number: 1221288-26-1[4]
-
Molecular Formula: C₇H₄IN₃O₂[4]
-
Molecular Weight: 289.03 g/mol [4]
The precise characterization of this molecule is critical for its use in synthetic chemistry, ensuring purity and correct structural identity before its incorporation into more complex target molecules. This guide provides the foundational spectroscopic knowledge required for this purpose.
Foundational Analysis: Spectroscopic Data of the Core Precursor, 3-iodo-1H-pyrazolo[3,4-b]pyridine
To build a reliable spectroscopic profile for the title compound, we first analyze the empirically determined data for its immediate precursor, 3-iodo-1H-pyrazolo[3,4-b]pyridine. The data presented here is derived from authoritative crystallographic and spectroscopic studies.[5][6][7]
Synthesis and Characterization Workflow
The synthesis of the precursor provides essential context for its analysis. The established protocol involves the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[5]
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound that has garnered significant attention within the medicinal chemistry community. We will delve into the historical context of its parent scaffold, detail the synthetic strategies for its preparation, and explore its pivotal role as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.
The Ascendancy of the Pyrazolo[3,4-b]pyridine Core: A Historical Perspective
The story of this compound is intrinsically linked to the rise of its parent structure, the pyrazolo[3,4-b]pyridine scaffold. This fused heterocyclic system, an isostere of indole, has emerged as a "privileged scaffold" in drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to interact with a wide range of biological targets with high affinity and selectivity.
The initial synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported as early as 1908.[1] However, it was the burgeoning field of protein kinase research in the late 20th and early 21st centuries that truly propelled this scaffold into the spotlight. Researchers discovered that pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[2][3][4] This realization led to an explosion of research into the synthesis and biological evaluation of a vast array of substituted pyrazolo[3,4-b]pyridines, including the subject of this guide.
The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position are strategic modifications designed to enhance the drug-like properties of the scaffold. The iodine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein and improving its potency and selectivity.
Synthetic Strategies: Building the Core and Introducing Key Functionalities
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazolo[3,4-b]pyridine ring system. This is typically followed by the introduction of the iodo and carboxylic acid functionalities.
Construction of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
A common and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This versatile reaction allows for the introduction of various substituents on both the pyrazole and pyridine rings.
Diagram 1: General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
Caption: Formation of the pyrazolo[3,4-b]pyridine scaffold.
Iodination at the 3-Position
Once the pyrazolo[3,4-b]pyridine core is assembled, the next crucial step is the regioselective introduction of an iodine atom at the 3-position of the pyrazole ring. A direct and high-yielding method for this transformation has been reported.[5]
Experimental Protocol: Iodination of 1H-Pyrazolo[3,4-b]pyridine [5]
-
Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in dimethylformamide (DMF).
-
Add potassium hydroxide (KOH) (4.0 equivalents) to the solution.
-
To this mixture, add iodine (I₂) (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine and aqueous sodium sulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Table 1: Reagents and Conditions for the Iodination of 1H-Pyrazolo[3,4-b]pyridine
| Reagent | Molar Equivalent | Purpose |
| 1H-Pyrazolo[3,4-b]pyridine | 1.0 | Starting Material |
| Iodine (I₂) | 2.5 | Iodinating Agent |
| Potassium Hydroxide (KOH) | 4.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
A reported yield for this reaction is approximately 87.5%.[5]
Introduction of the 5-Carboxylic Acid Functionality
The introduction of the carboxylic acid group at the 5-position is typically achieved through the hydrolysis of a corresponding nitrile precursor (a compound with a -CN group at the 5-position). The nitrile itself can be introduced during the synthesis of the pyrazolopyridine core.
Experimental Protocol: Hydrolysis of a 5-Carbonitrile to a 5-Carboxylic Acid [6][7][8][9]
-
Suspend the 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis.
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the desired this compound.
Diagram 2: Proposed Synthetic Pathway to this compound
Caption: A plausible synthetic route to the target molecule.
A Cornerstone for Kinase Inhibitors: Applications in Drug Discovery
The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of potent and selective protein kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold serves as an excellent "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase active site.
The iodine atom at the 3-position is a particularly valuable feature. It allows for the introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This enables the exploration of the chemical space around the core scaffold, a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
The carboxylic acid at the 5-position can also play a critical role in target engagement. It can form additional hydrogen bonds or ionic interactions with amino acid residues in the active site, further enhancing the binding affinity of the inhibitor.
Table 2: Examples of Kinase Targets for Pyrazolo[3,4-b]pyridine-based Inhibitors
| Kinase Target | Associated Disease | Representative IC₅₀ Values of Derivatives |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | 0.9 - 60 nM[3] |
| Tropomyosin Receptor Kinases (TRKs) | Cancer | 26 - 57 nM[10] |
| Monopolar Spindle Kinase 1 (Mps1) | Cancer | 2.596 nM[4] |
| TANK-binding kinase 1 (TBK1) | Cancer, Inflammatory Diseases | 0.2 nM[11] |
Note: IC₅₀ values are for various derivatives of the pyrazolo[3,4-b]pyridine scaffold and not directly for the title compound.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[3,4-b]pyridine-based kinase inhibitors has provided valuable insights into their structure-activity relationships.
-
The N1-H of the Pyrazole Ring: The hydrogen atom at the N1 position of the pyrazole ring is often crucial for hinge-binding, forming a key hydrogen bond with the kinase.[3]
-
The 3-Position: As discussed, the 3-position is a key vector for introducing diversity. The nature of the substituent at this position significantly influences the inhibitor's potency and selectivity.
-
The 5-Position: The substituent at the 5-position can interact with the solvent-exposed region of the kinase active site. The carboxylic acid group at this position can enhance binding affinity through polar interactions.
Conclusion
This compound represents a strategically designed and highly valuable building block in modern medicinal chemistry. Its history is rooted in the broader discovery of the pyrazolo[3,4-b]pyridine scaffold as a privileged structure for targeting protein kinases. The synthetic routes to this compound, while requiring multiple steps, are well-precedented and allow for the efficient introduction of key functionalities. The presence of the iodo and carboxylic acid groups provides medicinal chemists with the tools to fine-tune the pharmacological properties of the resulting inhibitors. As the quest for more selective and potent targeted therapies continues, we can expect to see the continued and expanded use of this important heterocyclic intermediate in the development of new medicines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Foreword
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2][3] Its structural resemblance to purine has made it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents targeting a wide array of diseases, from cancer to neurodegenerative disorders.[3][4][5] The introduction of specific substituents, such as an iodine atom at the 3-position and a carboxylic acid at the 5-position, creates a highly functionalized molecule—This compound —with significant potential as a versatile building block in drug discovery.
Unambiguous structural confirmation of such a molecule is not merely an academic exercise; it is a fundamental prerequisite for intellectual property claims, regulatory submissions, and the rational design of next-generation therapeutics. This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this target compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple data reporting to explain the causal logic behind the analytical choices and the convergence of data required for absolute structural proof.
Target Molecule Overview
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄IN₃O₂[6]
-
Molecular Weight: 289.03 g/mol [6]
-
CAS Number: 1221288-26-1
The structure consists of a fused pyrazole and pyridine ring system. The key features for analytical interrogation are the two aromatic protons on the pyridine ring, a labile proton on the pyrazole nitrogen, a carboxylic acid proton, the carbon skeleton, and the heavy iodine atom. The greater stability of the 1H-tautomer over the 2H-tautomer has been established for the pyrazolo[3,4-b]pyridine core, simplifying the primary analytical challenge.[2][7]
The Elucidation Workflow: A Multi-Pronged Approach
The definitive confirmation of a chemical structure relies on the principle of convergent evidence, where multiple independent analytical techniques produce a single, self-consistent structural hypothesis. No single technique (short of X-ray crystallography) is sufficient. This guide details the logical flow of analysis from initial confirmation of mass and formula to the precise mapping of atomic connectivity.
Caption: Logical workflow for the structural elucidation of the target molecule.
Mass Spectrometry: The First Checkpoint
Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For a halogenated compound, MS is also critical for confirming the presence and number of halogen atoms through their isotopic patterns.[8]
Experimental Protocol (HRMS - ESI):
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
Expected Data & Interpretation: The elemental composition C₇H₄IN₃O₂ predicts a monoisotopic mass of 289.9345.
-
Molecular Ion: A prominent peak should be observed at m/z 289.9345 (in negative mode as [M-H]⁻, C₇H₃IN₃O₂⁻) or m/z 290.9423 (in positive mode as [M+H]⁺, C₇H₅IN₃O₂⁺). The high mass accuracy (< 5 ppm deviation) from the theoretical value confirms the elemental formula.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic M+2 peak.[9] The molecular ion cluster will appear as a single, sharp peak, which is a key diagnostic feature.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Expected fragments could include the loss of the carboxylic acid group (-45 Da) or decarboxylation (-44 Da).
| Ion Species | Formula | Calculated Mass (m/z) | Observed Mass (Expected) |
| [M-H]⁻ | C₇H₃IN₃O₂⁻ | 289.9345 | ~289.9345 ± 5 ppm |
| [M+H]⁺ | C₇H₅IN₃O₂⁺ | 290.9423 | ~290.9423 ± 5 ppm |
Infrared (IR) Spectroscopy: Functional Group Identification
Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups, providing a qualitative fingerprint of the molecule.[10] For our target, it is essential to confirm the carboxylic acid and the N-H group on the pyrazole ring.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation: The spectrum should display characteristic absorption bands confirming the key functional moieties.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ , which will overlap with the C-H stretches. This broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.
-
N-H Stretch (Pyrazole): A moderately broad band around 3200-3100 cm⁻¹ is characteristic of the N-H stretching in the pyrazole ring.[11]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1720-1680 cm⁻¹ .[12] Its position indicates a conjugated carboxylic acid.
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity in the 1620-1450 cm⁻¹ region.
-
C-I Stretch: A weak absorption in the far-IR region, typically around 600-500 cm⁻¹ , which may be difficult to assign definitively.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Pyrazole | N-H Stretch | 3200 - 3100 | Medium, Broad |
| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong, Sharp |
| Aromatic Rings | C=C / C=N Stretch | 1620 - 1450 | Medium, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework and deduce atomic connectivity. For pyrazolo[3,4-b]pyridine derivatives, NMR is crucial for assigning protons and carbons to their specific positions on the fused heterocyclic core.[13][14]
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal due to its ability to dissolve carboxylic acids and show exchangeable protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, crucial for mapping connectivity across quaternary carbons and heteroatoms.
-
¹H NMR - Proton Environment
Interpretation: The structure has two aromatic protons (H4, H6), one pyrazole N-H proton, and one carboxylic acid O-H proton. The ¹H NMR spectrum of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been reported with signals at 8.64 (dd), 7.89 (dd), and 7.25 (m) ppm.[15][16] The substitution of the C5-H with a COOH group will significantly alter this pattern.
-
Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield (>12 ppm), which will disappear upon D₂O exchange.
-
Pyrazole Proton (N-H): A broad singlet, also downfield, typically >13 ppm for this class of compounds.[15] Will also exchange with D₂O.
-
Pyridine Protons (H4, H6): With the C5-H gone, the remaining H4 and H6 protons will appear as singlets (or very narrow doublets if long-range coupling is resolved). The electron-withdrawing carboxylic acid group and the anisotropic effect of the pyridine nitrogen will shift these protons downfield. H6 is typically more deshielded than H4.
-
H6: Expected as a singlet around ~8.9-9.2 ppm .
-
H4: Expected as a singlet around ~8.5-8.8 ppm .
-
¹³C NMR - Carbon Skeleton
Interpretation: The molecule has 7 unique carbon atoms. Five are quaternary (C3, C3a, C5, C7a, COOH) and two are methine (CH) carbons (C4, C6). A DEPT-135 experiment will show only the two positive signals for C4 and C6, confirming the presence of only two CH groups.
-
Carboxyl Carbon (COOH): The least shielded carbon, expected around ~165-170 ppm .
-
Aromatic Carbons: The carbons of the heterocyclic rings will appear between ~100-160 ppm .
-
C3 (Iodo-substituted): The C-I bond will shield this carbon significantly due to the heavy atom effect. Expected at a very upfield position for a quaternary carbon, ~90-100 ppm .
-
C4 & C6 (CH): These will be in the typical aromatic region, ~115-140 ppm .
-
Other Quaternary Carbons (C3a, C5, C7a): These will be found throughout the aromatic region, with C5 (attached to COOH) being relatively downfield.
-
2D NMR - Unambiguous Connectivity
The final piece of the puzzle comes from 2D NMR, which connects the assigned ¹H and ¹³C signals.
Caption: Key expected HMBC correlations for structural assignment.
-
HSQC: Will show two cross-peaks, definitively linking the ¹H signal at ~8.5-8.8 ppm to its attached carbon (C4) and the ¹H signal at ~8.9-9.2 ppm to its carbon (C6).
-
HMBC: This is the critical experiment. Key expected correlations:
-
The proton H4 should show correlations to the quaternary carbons C5 and C3a .
-
The proton H6 should show correlations to the quaternary carbons C5 and C7a .
-
The N-H proton should show correlations to C3 , C7a , and C3a , firmly placing it on the pyrazole ring and confirming the fusion geometry.
-
The observation of correlations from both H4 and H6 to the same quaternary carbon (C5) confirms their relative positions and the location of the carboxylic acid.
-
X-Ray Crystallography: The Final Arbiter
Principle & Rationale: Single-crystal X-ray diffraction provides an absolute, three-dimensional map of electron density in a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. It is considered the "gold standard" for structural proof. The parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully crystallized and its structure solved, indicating a high probability of success for this derivative.[15][16][17]
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation or vapor diffusion. A reported method for the parent compound is layering a CH₂Cl₂ solution with hexane.[15]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined against the experimental data to yield the final atomic coordinates and structural parameters.
Expected Data & Interpretation: The result is a definitive 3D structure. Key findings would include:
-
Confirmation of Connectivity: Absolute proof of the pyrazolo[3,4-b]pyridine core and the positions of the iodo and carboxyl substituents.
-
Planarity: Confirmation that the fused ring system is essentially planar, as reported for the parent compound (dihedral angle of 0.82°).[15][17]
-
Intermolecular Interactions: The data will reveal hydrogen bonding (e.g., carboxylic acid dimers, N-H···N interactions) and potential C-I···N halogen bonding, which stabilize the crystal lattice.[15][16]
Conclusion: Convergent Data for Unambiguous Elucidation
The structural elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques.
-
HRMS confirms the correct elemental formula.
-
FTIR verifies the presence of the required functional groups (NH, COOH).
-
¹H and ¹³C NMR define the carbon-hydrogen framework, revealing two aromatic CH groups and five quaternary carbons.
-
2D NMR experiments, particularly HMBC, provide the final, unambiguous map of atomic connectivity in solution.
-
X-Ray Crystallography , if performed, offers the ultimate proof, delivering an absolute 3D structure in the solid state.
Together, these methods provide a self-validating and robust data package that confirms the structure of the target molecule with the highest degree of scientific certainty, paving the way for its application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 7. dau.url.edu [dau.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a specific derivative, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. We will delve into the rationale behind prioritizing this molecule, outline a robust experimental workflow for target identification and validation, and provide detailed protocols for key assays. This document serves as a technical roadmap, from initial hypothesis to preclinical validation, for unlocking the therapeutic promise of this compound.
The 1H-pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many endogenous ligands for enzymes such as kinases. This structural mimicry allows pyrazolopyridine derivatives to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the pyrazole and pyridine rings act as key hydrogen bond acceptors and donors, anchoring the molecule within the hinge region of the kinase domain—a critical interaction for potent inhibition.[1][2]
Numerous studies have demonstrated the versatility of this scaffold in generating potent and selective inhibitors for a wide array of protein kinases implicated in oncology and other diseases.[3] Notable examples include inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is a known driver in various cancers.[1] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully developed as potent and selective FGFR inhibitors.[4]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a range of tumors. The pyrazolopyridine scaffold has been utilized to create effective TRK inhibitors.[5][6]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy. The pyrazolopyridine core is a feature of several potent CDK inhibitors.[2][7]
-
TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, TBK1 is a target for inflammatory diseases and some cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent TBK1 inhibition.[8]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in certain types of non-small cell lung cancer, and pyrazolopyridine-based inhibitors have been designed to target both wild-type and mutant forms of ALK.[9]
-
Topoisomerase IIα: Some pyrazolopyridine derivatives have also been shown to inhibit Topoisomerase IIα, an enzyme critical for DNA replication and a target for cancer chemotherapy.[10]
The specific compound of interest, this compound, possesses two key functional groups that enhance its potential as a therapeutic agent. The iodine atom at the C3 position can participate in halogen bonding, a strong, directional interaction that can enhance binding affinity and selectivity for a target protein.[11][12] The carboxylic acid group at the C5 position provides a potent hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in a protein's active site.
Given the well-established role of the 1H-pyrazolo[3,4-b]pyridine scaffold in kinase inhibition, our central hypothesis is that This compound is a bioactive molecule that likely functions as an inhibitor of one or more protein kinases. The following sections will detail a comprehensive strategy to test this hypothesis and identify its specific therapeutic targets.
Experimental Workflow for Target Identification and Validation
The journey from a promising chemical scaffold to a validated therapeutic target is a multi-step process. The following workflow provides a logical progression from broad, unbiased screening to specific, in-depth validation.
Detailed Methodologies and Protocols
Phase 1: Target Identification
The initial phase aims to cast a wide net to identify potential protein targets of this compound.
The most direct way to test our hypothesis is to screen the compound against a large panel of purified kinases. Several commercial services offer panels of hundreds of human kinases.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations, typically ranging from 10 µM to 1 nM.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (e.g., a peptide or protein), and the assay buffer.
-
Compound Addition: Add the diluted compound to the kinase reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| FGFR1 | Data Point | Data Point |
| TRKA | Data Point | Data Point |
| CDK2 | Data Point | Data Point |
| TBK1 | Data Point | Data Point |
| ALK | Data Point | Data Point |
| ... (and so on for the entire panel) |
This table will provide a preliminary "hit list" of kinases that are significantly inhibited by the compound.
Phase 2: Hit Confirmation and Selectivity
Once primary hits are identified, the next step is to confirm their potency and determine the compound's selectivity profile.
For the most promising hits from the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination Assay
-
Follow the same procedure as the in vitro kinase inhibition assay.
-
Use a wider range of compound concentrations, typically in a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Understanding how the compound inhibits the kinase is crucial. An ATP competition assay can determine if the compound binds to the ATP-binding site.
Phase 3: Cellular and In Vivo Validation
Demonstrating that the compound works in a more complex biological system is the final and most critical phase.
It is essential to confirm that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with the compound or a vehicle control (DMSO) for a specific duration.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot using an antibody specific for the target kinase.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
If the target kinase is involved in cell growth and proliferation (as many are in cancer), the compound should inhibit the growth of cancer cell lines that are dependent on that kinase.
Protocol: MTS/MTT Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line known to be driven by the target kinase into a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the compound.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Add Reagent: Add a tetrazolium salt (MTS or MTT) to the wells. Viable, metabolically active cells will convert the salt into a colored formazan product.
-
Incubation and Reading: Incubate for a few hours, then measure the absorbance of the formazan product using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.
Protocol: Tumor Xenograft Study
-
Cell Implantation: Implant human cancer cells (from a cell line validated to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control on a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine if the compound has significant anti-tumor activity.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel targeted therapies.[13] this compound, with its strategic functionalization, is a compelling candidate for investigation as a kinase inhibitor. The comprehensive experimental workflow detailed in this guide provides a rigorous and logical path for researchers to follow, from initial broad-spectrum screening to in vivo validation. By systematically identifying its molecular targets and validating its biological activity in relevant cellular and preclinical models, the true therapeutic potential of this compound can be unlocked. The insights gained from these studies will not only define the future of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the pyrazolopyridine class of inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dau.url.edu [dau.url.edu]
review of pyrazolo[3,4-b]pyridine core synthesis
An In-Depth Technical Guide to the Synthesis of the Pyrazolo[3,4-b]pyridine Core
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged" structure due to its similarity to endogenous purine bases.[1][2] This structural analogy has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent kinase inhibitors for cancer therapy, as well as antiviral, antimicrobial, and neuroprotective agents.[3][4][5][6] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core, the more stable tautomer by a significant energy margin of nearly 9 kcal/mol.[1] We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, from cyclocondensation reactions to multi-component and transition-metal-catalyzed approaches. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and field-proven experimental protocols.
Foundational Synthetic Strategies: A Dichotomy of Ring Closure
The construction of the bicyclic pyrazolo[3,4-b]pyridine system can be logically dissected into two primary retrosynthetic approaches: annulating a pyridine ring onto a pre-existing pyrazole, or conversely, forming a pyrazole ring on a pyridine template.[1][7]
Figure 1. The two major retrosynthetic strategies for pyrazolo[3,4-b]pyridine synthesis.
While both pathways are viable, the annulation of a pyridine ring onto a readily available pyrazole precursor is the most widely documented and versatile approach in the literature.[1] This is largely due to the accessibility and diverse reactivity of 5-aminopyrazole intermediates.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
This approach is the workhorse for pyrazolo[3,4-b]pyridine synthesis, utilizing 3- or 5-aminopyrazoles as the key building block.[1][8] The amino group acts as a nucleophile to initiate condensation with various carbon synthons to construct the six-membered pyridine ring.
Cyclocondensation with 1,3-Dicarbonyl Compounds
One of the earliest and most fundamental methods involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a 1,3-diketone or β-ketoester.[1][8]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
Mechanism of Action Analysis for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Kinase Inhibition Hypothesis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical analysis of the probable mechanism of action for the novel small molecule, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Based on a comprehensive review of its core chemical scaffold, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The 1H-pyrazolo[3,4-b]pyridine nucleus is a well-established "privileged scaffold" in oncology drug discovery, frequently utilized for its ability to act as a bioisostere of purine and effectively bind the hinge region of various protein kinases.[1][2] This guide will deconstruct the structural basis for this hypothesis, propose a likely class of kinase targets, and provide a rigorous, multi-phase experimental plan to validate this mechanism of action, from broad-panel screening to cellular target engagement and downstream pathway analysis.
Introduction and Core Hypothesis
The pursuit of targeted therapies in oncology has led to the development of small molecules that can precisely modulate the activity of specific proteins driving tumorigenesis.[3] A significant portion of these targeted agents are kinase inhibitors.[1] The compound this compound belongs to a class of heterocyclic compounds, the pyrazolopyridines, that have gained prominence as versatile cores in kinase-targeted drug discovery.[2] Notably, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been successfully developed as potent inhibitors of critical oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Given the established precedent of this scaffold, we propose the following primary hypothesis:
Primary Hypothesis: this compound acts as a Type I, ATP-competitive inhibitor of one or more protein kinases, likely within the receptor tyrosine kinase (RTK) family.
This guide will now explore the structural rationale for this hypothesis and outline a robust experimental workflow for its validation.
Structural Rationale for Kinase Inhibition
The ability of the 1H-pyrazolo[3,4-b]pyridine scaffold to function as a kinase inhibitor is rooted in its structural and electronic similarity to the adenine ring of ATP.[1] This allows it to occupy the ATP-binding pocket and form key hydrogen bonds that anchor the molecule.
-
The Hinge-Binding Motif: The pyrazolopyridine core is an effective "hinge binder." We predict that the N-H group at the N1 position of the pyrazole ring and the nitrogen at position 7 of the pyridine ring act as hydrogen bond donors and acceptors, respectively.[7] This mimics the interaction of ATP's adenine with the kinase hinge region, a critical anchoring point for nearly all kinase inhibitors.
-
Role of Substituents:
-
3-Iodo Group: The iodine atom at the 3-position is predicted to project into a hydrophobic pocket adjacent to the ATP binding site. This interaction can significantly enhance binding affinity and contribute to inhibitor selectivity.
-
5-Carboxylic Acid Group: The carboxyl group at the 5-position is a polar moiety. It is likely oriented towards the solvent-exposed region of the binding cleft. This group could form additional hydrogen bonds or ionic interactions with charged residues (e.g., Lysine) near the pocket entrance, potentially improving both potency and selectivity.
-
Based on these features, a hypothetical binding mode within a kinase ATP pocket is proposed below.
Caption: Hypothetical binding mode of the inhibitor within a kinase active site.
A Phased Experimental Plan for Mechanism of Action Validation
To rigorously test our hypothesis, a systematic, three-phase experimental approach is required. This process is designed to first identify the primary protein target(s), then validate direct engagement and potency, and finally, confirm the on-target effect in a cellular context.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Core Starting Materials and Strategic Execution
Authored by a Senior Application Scientist
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to purine and indole frameworks allows it to function as a potent hinge-binding motif in a multitude of protein kinases. Consequently, derivatives of this core are extensively investigated as inhibitors for various therapeutic targets, including kinases, and have applications in treating a range of diseases from cancer to inflammation.[1][2] The specific compound, this compound, is a particularly valuable synthetic intermediate. The iodo-group at the C3 position serves as a versatile synthetic handle for introducing diverse chemical functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the carboxylic acid at the C5 position provides a crucial anchor point for amide bond formation, enabling linkage to other fragments of a target molecule.
This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the primary synthetic strategies for constructing this key intermediate. We will dissect the core logic behind each pathway, focusing on the critical selection of starting materials and the rationale governing the sequence of chemical transformations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. These approaches dictate the overall workflow and the choice of initial, commercially available, or readily synthesized starting materials.
-
Strategy I (Blue Path): Formation of the pyridine ring onto a pre-existing, and often pre-functionalized, pyrazole core. This is arguably the most common and versatile approach.
-
Strategy II (Green Path): Formation of the pyrazole ring by cyclizing hydrazine onto a suitably substituted pyridine precursor.
This guide will now explore the forward synthesis for each strategy, emphasizing the key starting materials and experimental considerations.
Synthetic Strategy I: Pyridine Ring Annulation onto a 5-Aminopyrazole Core
This strategy builds the target heterocycle by constructing the pyridine ring from a 5-aminopyrazole precursor. The key advantage is the modularity offered by the wide availability of substituted 5-aminopyrazoles and the diverse reagents that can form the pyridine ring.
Core Starting Materials
-
The 5-Aminopyrazole Fragment: The cornerstone of this strategy is a 5-aminopyrazole. For the synthesis of the target molecule, an unsubstituted 3-amino-1H-pyrazole is often sufficient, as the C3-iodo group can be installed later. These are typically synthesized via the condensation of a hydrazine with a β-ketonitrile.
-
The Pyridine Ring Precursor: A three-carbon electrophilic synthon is required to react with the 5-aminopyrazole. To install the C5-carboxylic acid, this synthon must contain a latent or protected carboxyl group. Common choices include derivatives of acrylates, pyruvates, or malonates.
Synthetic Workflow & Experimental Protocols
The overall workflow for this strategy involves three key stages: construction of the core, introduction of the iodo group, and final functional group manipulation.
Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This foundational step, a variation of the Gould-Jacobs reaction, involves the condensation of 5-aminopyrazole with an electrophilic three-carbon unit, such as diethyl ethoxymethylenemalonate. The reaction proceeds via an initial Michael-type addition of the amino group, followed by intramolecular cyclization and elimination of ethanol to yield the bicyclic core.
-
Protocol:
-
In a round-bottom flask, combine 5-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture, typically in a high-boiling solvent like Dowtherm A or diphenyl ether, to 240-250 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which can often be used without further purification.
-
Step 2: Iodination at the C3 Position
With the core established, the next critical step is the regioselective installation of the iodine atom at the C3 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and susceptible to halogenation.
-
Protocol (Adapted from Ye et al., 2009): [3]
-
Dissolve the ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Add potassium hydroxide (KOH) (4.0 eq) to the solution and stir. The base acts as a deprotonating agent and activates the ring system.
-
Add elemental iodine (I₂) (2.5 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, pour the reaction mixture into a brine solution and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate (to quench excess iodine), followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Alternative Iodination via Iododediazonation: An alternative route involves starting with a 3-amino-pyrazolo[3,4-b]pyridine derivative. The amino group can be converted to a diazonium salt, which is then displaced by iodide.[4] This method is particularly useful if direct iodination proves to be low-yielding or non-selective.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
-
Protocol (Adapted from Abdel-Mohsen et al.):
-
Suspend or dissolve the ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with dilute hydrochloric acid (e.g., 1N HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven to yield the final product, this compound.
-
Synthetic Strategy II: Pyrazole Annulation onto a Pyridine Core
This alternative strategy begins with a pre-functionalized pyridine ring and constructs the pyrazole moiety upon it. This approach can be advantageous if the required substituted pyridine is more readily accessible than the corresponding pyrazole.
Core Starting Materials
-
The Functionalized Pyridine Precursor: The key starting material is a pyridine ring bearing reactive groups at the 2 and 3 positions, which will react with hydrazine to form the pyrazole. A common precursor is a 2-chloronicotinonitrile or a 2-chloro-3-formylpyridine derivative.[4][5] The C5-carboxylic acid functionality (or its ester precursor) must also be present on this starting pyridine.
-
Hydrazine: Hydrazine or a substituted hydrazine is used as the N-N synthon to form the pyrazole ring.
Synthetic Workflow & Experimental Protocols
Step 1: Synthesis of the Pyrazolo[3,4-b]pyridine Core
The reaction of a 2-chloropyridine bearing an electrophilic group (like a nitrile or aldehyde) at the C3 position with hydrazine results in the formation of the fused pyrazole ring. The reaction proceeds via nucleophilic aromatic substitution of the chloride by hydrazine, followed by intramolecular condensation and cyclization.
-
Protocol:
-
Dissolve ethyl 2-chloro-3-formylpyridine-5-carboxylate (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture. The product, ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, may precipitate and can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography or recrystallization.
-
Subsequent Steps: Iodination and Hydrolysis
Once the common intermediate, ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is synthesized via this route, the subsequent iodination (Step 2) and ester hydrolysis (Step 3) are performed using the identical protocols described in Synthetic Strategy I .
Summary of Key Starting Materials
The selection of the primary starting materials is the most critical decision in the synthesis of the target compound. The following table summarizes the key precursors for the strategies discussed.
| Starting Material | Structure | Role | Applicable Strategy |
| 5-Aminopyrazole | C₃H₅N₃ | Pyrazole Core | Strategy I |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | Pyridine Ring & C5-Ester Precursor | Strategy I |
| Ethyl 2-chloro-3-formylpyridine-5-carboxylate | C₉H₈ClNO₃ | Pyridine Core & C5-Ester Precursor | Strategy II |
| Hydrazine Hydrate | H₆N₂O | Pyrazole N-N Synthon | Strategy II |
| Iodine (I₂) | I₂ | Iodinating Agent | Both Strategies |
| Potassium Hydroxide (KOH) | KOH | Base/Activator for Iodination | Both Strategies |
Conclusion
The synthesis of this compound is a multi-step process that can be approached via two robust and well-established strategies. The choice between building the pyridine ring onto a pyrazole (Strategy I) or forming the pyrazole onto a pyridine (Strategy II) is typically dictated by the commercial availability, cost, and complexity of the requisite starting materials. Both routes converge on a common intermediate, which then undergoes a reliable iodination and saponification sequence. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to confidently select their starting materials and execute the synthesis of this invaluable building block for modern drug discovery.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for Utilizing 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Kinase Assays
Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1][3]
The molecule 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a functionalized derivative of this core structure. The iodine atom at the 3-position provides a versatile handle for synthetic elaboration, such as Suzuki coupling, to generate diverse libraries of kinase inhibitors.[4] Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs).[3][5] This document provides a detailed guide for researchers on how to utilize this compound and its derivatives in common kinase assay formats to determine their inhibitory potency and selectivity.
Choosing the Right Kinase Assay Format
The selection of an appropriate assay format is critical for obtaining reliable and reproducible data. The choice depends on several factors, including the specific kinase, the availability of reagents, and the desired throughput. Here, we discuss two robust and widely used methods: a luminescence-based assay for primary screening and a fluorescence polarization assay for more detailed mechanistic studies.
Luminescence-Based Kinase Assays (e.g., ADP-Glo™)
Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[6] The ADP-Glo™ Kinase Assay, for example, measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal.[2][7] A lower luminescent signal corresponds to lower ADP production and therefore, higher inhibition of the kinase.
Fluorescence Polarization (FP) Kinase Assays
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[8] In the context of kinase assays, FP can be used to measure the binding of a fluorescently labeled tracer to an antibody that specifically recognizes either the phosphorylated substrate or a competitive ligand.[9] In a competitive FP assay, a kinase phosphorylates an unlabeled substrate, which then competes with a fluorescently labeled phosphopeptide tracer for binding to a phospho-specific antibody.[8] As the concentration of the phosphorylated substrate increases, it displaces the fluorescent tracer from the antibody, leading to a decrease in the fluorescence polarization value. This method is highly sensitive and can provide detailed information about the kinetics of inhibition.
Experimental Protocols
The following protocols are provided as a guide for determining the IC50 value of this compound or its derivatives against a representative kinase, such as FGFR1. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10][11]
Protocol 1: IC50 Determination using the ADP-Glo™ Luminescent Kinase Assay
This protocol is designed for a 384-well plate format, suitable for screening multiple compounds or concentrations.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
FGFR1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate-reading luminometer
Workflow Diagram:
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. A typical 12-point, 3-fold serial dilution starting from 1 mM is recommended. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a master mix containing the FGFR1 kinase and the poly(Glu, Tyr) substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 21 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luciferase reaction.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10][12]
Protocol 2: IC50 Determination using a Competitive Fluorescence Polarization Assay
This protocol is also suitable for a 384-well plate format.
Materials:
-
Recombinant human FGFR1 enzyme
-
Unlabeled peptide substrate for FGFR1
-
Fluorescently labeled phosphopeptide tracer
-
Phospho-specific antibody that binds to the phosphorylated substrate and tracer
-
ATP
-
FGFR1 Kinase Buffer
-
This compound (or derivative) dissolved in DMSO
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Workflow Diagram:
Caption: Workflow for a competitive fluorescence polarization kinase assay.
Procedure:
-
Compound Plating: Prepare and dispense serial dilutions of the inhibitor in DMSO into a 384-well black plate as described in Protocol 1.
-
Kinase/Substrate Addition: Prepare a master mix of FGFR1 kinase and the unlabeled peptide substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Add 10 µL of ATP solution in kinase buffer to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection Reagent Addition: Prepare a detection mix containing the phospho-specific antibody and the fluorescently labeled phosphopeptide tracer in FP buffer. Add 10 µL of this mix to each well.
-
FP Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The fluorescence polarization signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Data Interpretation and Considerations
Quantitative Data Summary:
The results from these assays should be tabulated to compare the potency of different compounds.
| Compound | Kinase Target | Assay Type | IC50 (nM) |
| This compound | FGFR1 | ADP-Glo™ | Example Value |
| Derivative 1 | FGFR1 | ADP-Glo™ | Example Value |
| Derivative 2 | FGFR1 | ADP-Glo™ | Example Value |
| This compound | FGFR1 | FP | Example Value |
Causality and Experimental Choices:
-
DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO (typically ≤1%) in the assay wells, as high concentrations can inhibit enzyme activity.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor can be influenced by the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to obtain a more physiologically relevant IC50.[13]
-
Enzyme Concentration and Reaction Time: The kinase concentration and incubation time should be optimized to ensure the reaction is in the linear range (typically 10-20% substrate turnover).
Trustworthiness and Self-Validating Systems:
-
Controls: The inclusion of appropriate positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and quality control.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: Confirming hits from a primary screen with a secondary, orthogonal assay (e.g., using a different detection technology) can help to eliminate false positives.
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for researchers to characterize the inhibitory activity of this compound and its derivatives against various kinase targets. By carefully selecting the appropriate assay format and optimizing the experimental conditions, reliable and reproducible data can be generated to guide further drug discovery efforts.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. assayquant.com [assayquant.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to function as a hinge-binding motif for a variety of protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for therapeutic areas such as oncology and inflammation.[2][3] The strategic introduction of specific functional groups onto this core structure is a key aspect of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This application note focuses on a particularly valuable, yet underexplored, building block: 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . The presence of an iodine atom at the 3-position and a carboxylic acid at the 5-position offers a versatile platform for combinatorial library synthesis and targeted drug discovery. The iodo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the hydrophobic pocket of the target protein.[4][5] Concurrently, the carboxylic acid moiety provides a vector for the attachment of solubilizing groups or for the formation of amide bonds to interact with key amino acid residues in the active site.
This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Synthesis of the Core Scaffold: A Proposed Route
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Part A: Synthesis of Ethyl 5-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Esterification of 2-Chloro-3-cyanopyridine: To a solution of 2-chloro-3-cyanopyridine in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC). After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to yield the corresponding ethyl ester.
-
Cyclization with Hydrazine Hydrate: Dissolve the ethyl 2-chloro-3-cyanopyridine-5-carboxylate in a suitable solvent (e.g., ethanol or n-butanol). Add an excess of hydrazine hydrate and heat the mixture at reflux. The reaction progress should be monitored by TLC. Upon completion, the product, ethyl 5-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, may precipitate upon cooling or after removal of the solvent under reduced pressure.
Part B: Iodination and Hydrolysis
-
Sandmeyer Reaction: This two-step, one-pot procedure is a classical method for converting an amino group to an iodo group.[8]
-
Diazotization: Dissolve the ethyl 5-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. The reaction is often accompanied by the evolution of nitrogen gas. Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
-
Hydrolysis: The resulting crude ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be directly hydrolyzed without extensive purification. Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture and heat to reflux. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Work-up and Purification: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
The this compound scaffold is a powerful tool for the synthesis of kinase inhibitors. The strategic placement of the iodo and carboxylic acid groups allows for the independent and directed modification of two key positions, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.[9][10]
Caption: Key derivatization strategies for the this compound scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the C3-position.[11]
Materials:
-
This compound (or its ester derivative)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |
Protocol 3: Buchwald-Hartwig Amination at the C3-Position
The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C3-position, providing a means to explore interactions with the solvent-exposed region of the kinase active site.
Materials:
-
This compound (or its ester derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound derivative (1.0 eq.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (1.5-2.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative.
Protocol 4: Amide Coupling at the C5-Position
The carboxylic acid at the C5-position is an ideal handle for forming amide bonds with a variety of amines, which can be crucial for establishing key hydrogen bond interactions within the kinase hinge region.
Materials:
-
3-substituted-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the 3-substituted-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq.) in the chosen solvent, add the coupling agent (1.1-1.5 eq.) and the base (2.0-3.0 eq.).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, general trends for the broader class of pyrazolo[3,4-b]pyridine kinase inhibitors can provide valuable guidance for library design.[9][10]
-
C3-Position: Substituents at this position often project into a hydrophobic pocket. The size, shape, and electronics of the group introduced via cross-coupling reactions can significantly impact potency and selectivity. Small, hydrophobic groups are often favored, but larger, more complex moieties can sometimes pick up additional interactions.
-
C5-Position: The amide linkage at this position is often crucial for hinge-binding. The nature of the amine used in the amide coupling can influence solubility and cell permeability. Small, polar groups are often well-tolerated.
-
N1-Position: While the title compound is unsubstituted at the N1 position, alkylation at this site can be explored to modulate solubility and to probe for additional interactions in the ATP-binding pocket.
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Its dual functionality allows for the systematic and independent exploration of two key pharmacophoric vectors, making it an ideal starting point for hit-to-lead optimization and the generation of focused compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this powerful scaffold in their drug discovery programs.
References
- 1. ZA201501615B - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
The Strategic Application of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Power of the Fragment
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy for the identification of novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) which often deals with large, complex molecules, FBDD begins with small, low molecular weight compounds, or "fragments" (typically <300 Da), that exhibit weak but highly efficient binding to a biological target.[2] The pyrazole scaffold, a five-membered heterocycle, is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[3] Its fusion with a pyridine ring to form the pyrazolopyridine core creates a privileged scaffold that acts as a bioisostere for purines, making it an ideal candidate for targeting ATP-binding sites in enzymes like kinases.[4]
This application note provides a detailed guide for researchers on the utilization of a specific, high-value fragment, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid , in drug discovery campaigns. We will explore its synthesis, its strategic value as a fragment, and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to lead optimization.
Physicochemical Properties of the Fragment
A thorough understanding of the physicochemical properties of a fragment is paramount for its effective use in drug discovery. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄IN₃O₂ | N/A |
| Molecular Weight | 289.03 g/mol | N/A |
| CAS Number | 1221288-26-1 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | General knowledge |
The presence of the pyrazolopyridine core provides a rigid scaffold capable of forming key hydrogen bond interactions within a protein binding site. The carboxylic acid moiety offers a crucial anchor point for hydrogen bonding and salt bridge formation, while also providing a handle for synthetic elaboration. The iodine atom at the 3-position is a particularly strategic feature. It can engage in halogen bonding, a non-covalent interaction of growing importance in drug design, and it also serves as a versatile synthetic handle for the introduction of further chemical diversity through cross-coupling reactions.
Synthesis of this compound: A Plausible Route
While a direct, one-step synthesis from commercially available starting materials is not readily found in the literature, a plausible multi-step synthesis can be proposed based on established methodologies for related pyrazolopyridine compounds.[5]
Step 1: Iodination of 1H-pyrazolo[3,4-b]pyridine
The first step involves the regioselective iodination of the parent 1H-pyrazolo[3,4-b]pyridine at the 3-position.
Protocol:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add iodine (I₂) (2.5 eq) portion-wise to the solution.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine and aqueous sodium thiosulfate solution, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[5]
Step 2: Carboxylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine
The second step involves the introduction of a carboxylic acid group at the 5-position. This can be achieved through a multi-step sequence starting with a carbonitrile intermediate.
Protocol:
-
Cyanation: Subject 3-iodo-1H-pyrazolo[3,4-b]pyridine to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) to introduce a nitrile group at the 5-position.
-
Hydrolysis: The resulting 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is then subjected to basic hydrolysis.
-
Reflux the carbonitrile intermediate with an aqueous solution of sodium hydroxide in ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
References
- 1. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
Topic: High-Throughput Screening with 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
An Application Note for Drug Discovery Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a hinge-binding motif in a multitude of protein kinases.[1][2] This application note provides a comprehensive technical guide for deploying 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We dissect the molecule's key functional components: the established pyrazolopyridine core for ATP-competitive binding, the strategically placed carboxylic acid for enhancing target interactions and solubility, and the versatile iodo-substituent at the C3 position. This iodo group presents a dual opportunity, serving as a potential reactive handle for covalent inhibition and as a prime vector for rapid library development via cross-coupling chemistry. This guide details the scientific rationale, compound management, HTS campaign strategies, and detailed biochemical and cellular assay protocols. Furthermore, we provide frameworks for robust data analysis and hit validation, including methods to confirm covalent target engagement, ensuring a scientifically rigorous and efficient screening process.
Introduction: The Scientific Rationale
The design of a successful HTS campaign begins with a deep understanding of the screening compound's mechanism of action. This compound is not merely a random molecule; it is a rationally designed starting point for kinase inhibitor discovery, leveraging a scaffold that has proven successful in numerous clinical and preclinical candidates.[1][3]
The Pyrazolo[3,4-b]pyridine Scaffold: A Validated Kinase Hinge-Binder
The ATP-binding site of protein kinases contains a conserved "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The pyrazolo[3,4-b]pyridine core is a bioisostere of adenine and effectively mimics these interactions, making it an ideal anchor for ATP-competitive inhibitors.[1] Its nitrogen atoms can form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues, providing a strong foundation for potent and selective binding.[4] This interaction has been exploited to develop inhibitors for a wide range of kinases, including CDK, TRK, and TBK1.[3][4][5]
Caption: Generic binding mode of the pyrazolopyridine core in a kinase ATP pocket.
Dissecting the Subject Compound: A Multifunctional Tool
Beyond the core scaffold, the substituents at the C3 and C5 positions provide unique functionalities that are critical to the screening strategy.
-
C3-Iodo Group: A Gateway to Covalency and Diversity. The carbon-iodine bond is a key feature. Halogenated heterocycles are staples in drug discovery, often used to modulate physicochemical properties or to fill hydrophobic pockets.[6] In this context, the iodo group offers two distinct advantages:
-
Covalent Targeting: While not a classical "warhead" like an acrylamide, an aryl iodide can, in principle, form a covalent bond with a suitably positioned and highly nucleophilic residue like cysteine, particularly in an enzyme's active site.[7] This opens the possibility of discovering irreversible or long-residence-time inhibitors, which can offer benefits in potency and duration of action.[8]
-
Fragment Elaboration: The iodo group is an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[9] This means that once a "hit" is identified, the compound serves as an immediate platform for generating a focused library of analogues to rapidly explore the Structure-Activity Relationship (SAR) and optimize potency and selectivity.
-
-
C5-Carboxylic Acid Group: The Interaction and Solubility Enhancer. The presence of a carboxylic acid is a common feature in many drug molecules.[2] Its primary roles here are to:
-
Form Key Interactions: It can act as a hydrogen bond donor or acceptor, or form salt bridges with basic residues (e.g., lysine) often found near the ATP binding site.
-
Improve Aqueous Solubility: The ionizable nature of the carboxylic acid can significantly enhance the compound's solubility, which is a critical parameter for reliable HTS data and downstream assay development.
-
Compound Management and Quality Control
The integrity of HTS data is fundamentally dependent on the quality and handling of the screening compound.
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| CAS Number | 1221288-26-1 | [11] |
| Molecular Formula | C₇H₄IN₃O₂ | [10] |
| Molecular Weight | 289.03 g/mol | [10] |
| Purity (Recommended) | >95% |
Protocol 1: Stock Solution Preparation and Handling
Rationale: To ensure compound integrity and concentration accuracy, which are paramount for reproducible results. DMSO is the standard solvent for library compounds due to its high solubilizing power and compatibility with most assay formats.
-
Weighing: Accurately weigh the compound using a calibrated microbalance in a controlled environment to avoid static interference.
-
Dissolution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10 mM or 30 mM). Use gentle vortexing or sonication to ensure complete dissolution.
-
Solubility Check: Visually inspect the solution for any precipitate. If necessary, perform a nephelometry measurement to confirm true solubility.
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-binding tubes or plates. Store at -20°C or -80°C to minimize degradation and freeze-thaw cycles.
-
Working Solutions: For assays, prepare intermediate and final working solutions by diluting the primary stock in appropriate assay buffers. Be mindful of the final DMSO concentration, which should typically be kept below 1% (and ideally below 0.5%) in the final assay volume to avoid solvent-induced artifacts.
HTS Campaign Strategy and Design
A well-defined workflow is essential for an efficient HTS campaign. The strategy should encompass primary screening, hit confirmation, and counter-screening to eliminate artifacts.
Caption: A logical workflow for an HTS campaign from primary screen to validated hit.
Assay Selection: Biochemical vs. Cellular
-
Primary Screen - Biochemical Assay: The most direct approach is to screen against a panel of purified, recombinant protein kinases. This method is highly controlled and directly measures the compound's effect on enzyme activity. A luminescence-based ATP depletion assay, such as ADP-Glo™, is an industry standard due to its high sensitivity, broad applicability, and resistance to fluorescence interference.[12]
-
Secondary/Orthogonal Assay - Cellular Assay: Hits from the primary screen must be validated in a cellular context to confirm cell permeability and on-target activity in a more physiologically relevant environment. A target engagement assay like NanoBRET™ is ideal as it directly measures the binding of the compound to the target protein inside living cells.
Detailed Experimental Protocols
Protocol 2: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is stopped, and remaining ATP is depleted. In the second step, ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. Inhibition is observed as a decrease in luminescence.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Using an acoustic liquid handler (e.g., Echo®), dispense nanoliter volumes of the compound dilutions into the assay plate. Also, plate positive (Staurosporine) and negative (DMSO) controls.
-
Kinase Reaction Setup: Prepare a master mix containing kinase reaction buffer, ATP (at a concentration near the Kₘ for the specific kinase), and the substrate.
-
Initiate Kinase Reaction: Add the kinase enzyme to the master mix and immediately dispense the complete reaction mix into the assay plate containing the pre-spotted compounds.
-
Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (ADP to ATP Conversion): Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., PHERAstar® FSX).[13]
Protocol 3: Hit Validation - Covalent Binding Assessment by Mass Spectrometry
Rationale: To definitively determine if a validated hit acts via a covalent mechanism, which is a key question given the iodo-substituent. This protocol uses intact protein mass spectrometry to detect a mass shift corresponding to the compound binding to the protein.
Materials:
-
Validated hit compound
-
Purified target kinase
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing conditions (optional control)
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the purified kinase (e.g., at 1-5 µM) with an excess of the hit compound (e.g., 10- to 50-fold molar excess) in a suitable buffer for several hours (e.g., 4 hours) at room temperature. Run a parallel control reaction with DMSO only.
-
Sample Cleanup: Remove unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) to prevent ion suppression in the mass spectrometer.
-
LC-MS Analysis: Analyze the desalted protein samples by LC-MS. The liquid chromatography step separates the protein from any remaining small molecules. The mass spectrometer is set to acquire data across the expected mass range for the intact protein.
-
Data Interpretation: Deconvolute the resulting mass spectra.
-
The control (DMSO-treated) sample will show a peak corresponding to the unmodified kinase's molecular weight.
-
If covalent binding occurred, the compound-treated sample will show an additional peak with a mass equal to [Mass of Kinase + Mass of Compound]. The mass of the compound adduct is 289.03 Da. A partial modification will result in both peaks being present.
-
Data Analysis and Interpretation
Robust data analysis is crucial for minimizing false positives and negatives.
Primary Hit Identification
For single-point screens, activity is typically normalized to controls on each plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
A "hit" is defined as a compound that meets a predefined activity threshold, for example, >50% inhibition or a Z-score > 3 standard deviations from the mean of the negative controls.
IC₅₀ Determination
For compounds confirmed as hits, a 10-point, 3-fold serial dilution is performed to generate a dose-response curve. The resulting data are fitted to a four-parameter logistic model using software like GraphPad Prism or proprietary data analysis tools.
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) |
| This compound | Kinase X | 750 |
| Staurosporine (Control) | Kinase X | 15 |
Counter-Screening for Promiscuous Inhibitors
A significant challenge in HTS is the presence of compounds that inhibit proteins through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[14] Hits should be tested in a counter-screen to flag this behavior. A common method is to repeat the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors will retain their activity, while the potency of aggregate-based inhibitors will be dramatically reduced.
Conclusion and Future Directions
This compound represents a highly promising starting point for kinase-directed drug discovery. Its validated hinge-binding scaffold provides a strong anchor for ATP-competitive inhibition, while its substituents offer multi-faceted opportunities for potency, selectivity, and mechanism of action. A successful HTS campaign as outlined in this guide will yield validated hits that can be rapidly advanced. The presence of the C3-iodo group is a key strategic advantage, enabling immediate follow-up with parallel synthesis of focused libraries to build SAR and optimize lead compounds for further preclinical development.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 11. This compound | 1221288-26-1 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, to facilitate structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for orthogonal chemical modifications at two key positions: amide bond formation at the C5-carboxylic acid and palladium-catalyzed cross-coupling reactions at the C3-iodo position. The rationale behind experimental design, step-by-step procedures, and analytical characterization of the resulting derivatives are discussed to empower researchers in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[4][5] Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, including protein kinases, which are often implicated in diseases such as cancer.[3][6] The ability to readily introduce diverse substituents onto this core structure makes it an ideal scaffold for generating compound libraries to explore SAR.
The starting material, This compound (1) , is a versatile building block for these studies. It possesses two distinct and orthogonally reactive functional groups: a carboxylic acid at the C5 position and an iodine atom at the C3 position. This allows for selective and sequential modifications, providing a systematic approach to understanding how different chemical groups at these positions influence biological activity.
Strategic Considerations for SAR Library Design
A successful SAR campaign relies on the systematic modification of a lead compound to map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties. The derivatization of compound 1 should be approached with a clear strategy.
-
C5-Carboxylic Acid Derivatization: The carboxylic acid group is an excellent handle for introducing a variety of functionalities via amide bond formation. This allows for the exploration of hydrogen bond donors and acceptors, as well as the introduction of diverse lipophilic or hydrophilic groups to modulate solubility and cell permeability.
-
C3-Iodo Position Derivatization: The iodo group is a versatile precursor for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9][10] This enables the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, which can profoundly influence the compound's interaction with its biological target.
The following diagram illustrates the overall strategy for derivatizing the core scaffold:
Figure 1: Overall strategy for derivatization of the core scaffold.
Experimental Protocols
4.1 General Experimental Notes
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of appropriate grade and used as received from commercial suppliers unless otherwise noted.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS analysis.
-
Purification of compounds should be performed using flash column chromatography on silica gel or by preparative HPLC.
-
The structure and purity of all final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11][12][13][14]
4.2 Protocol 1: Amide Bond Formation at the C5-Carboxylic Acid
This protocol describes the coupling of This compound (1) with a primary or secondary amine using HATU as the coupling agent.[15][16][17]
Figure 2: Workflow for C5-amide bond formation.
4.2.1 Step-by-Step Procedure
-
To a solution of This compound (1) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
To the resulting mixture, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
4.2.2 Rationale and Insights
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[15] Other carbodiimide-based reagents like EDC in combination with HOBt can also be employed.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid.
-
Solvent: DMF is an excellent solvent for this reaction due to its ability to dissolve a wide range of reactants and its high boiling point.
4.3 Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C3-Iodo Position
This protocol details the Suzuki-Miyaura cross-coupling of a C5-amide derivative of 1 with an aryl or heteroaryl boronic acid.[9][18]
Figure 3: Workflow for C3-Suzuki cross-coupling.
4.3.1 Step-by-Step Procedure
-
To a reaction vessel, add the C5-amide derivative of 1 (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq) and degas for an additional 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.3.2 Rationale and Insights
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands may be required for challenging substrates.
-
Base: An aqueous base like sodium carbonate is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reaction components.
4.4 Alternative C3-Derivatization Protocols
The C3-iodo position can also be functionalized using other palladium-catalyzed reactions to further expand the chemical diversity of the library.
Table 1: Alternative Cross-Coupling Reactions at the C3-Position
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C3-Alkynyl Derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C3-Amino Derivative |
| Heck Coupling | Alkene | Pd catalyst, Base | C3-Alkenyl Derivative |
For detailed protocols on Sonogashira and Buchwald-Hartwig reactions, refer to established literature.[8][10][19][20][21][22]
Characterization of Derivatives
Thorough analytical characterization is crucial to confirm the structure and purity of each synthesized compound before biological evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the derivatives. The disappearance of the C3-proton signal (if present in the starting material) and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.[11][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.[11][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which is critical for obtaining reliable biological data.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the systematic derivatization of this compound. By employing orthogonal synthetic methodologies, researchers can efficiently generate diverse libraries of compounds for SAR studies, accelerating the discovery and optimization of novel therapeutics based on the privileged pyrazolo[3,4-b]pyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 13. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. hepatochem.com [hepatochem.com]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
Application Note: A Framework for Characterizing 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Using Cell-Based Assays
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] This core is present in numerous biologically active molecules, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A significant body of research has identified that many compounds based on this scaffold function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2] For instance, derivatives have been developed as inhibitors of TANK-binding kinase 1 (TBK1), Topoisomerase IIα, and Tropomyosin receptor kinases (TRKs), making them highly relevant for oncology and immunology research.[1][4][5]
This guide provides a comprehensive framework for the initial biological characterization of novel compounds built on this scaffold, using 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a representative molecule. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's cellular effects, from broad cytotoxicity screening to more focused mechanistic studies. The experimental logic flows from identifying if the compound has a biological effect to understanding how it achieves that effect at a cellular and molecular level.
Part 1: Foundational Concepts & Assay Design Principles
Before initiating any cell-based assay, a logical framework must be established. This involves forming a primary hypothesis based on the known activities of the chemical scaffold and selecting the appropriate biological systems and controls.
Primary Hypothesis: Kinase Inhibition
Given the extensive literature on 1H-pyrazolo[3,4-b]pyridine derivatives, the most logical starting hypothesis is that the compound functions as a kinase inhibitor.[4][5] Kinases are crucial nodes in signaling pathways that control cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the initial assays are designed to detect effects on cell proliferation and viability, which are common outcomes of kinase inhibition.
Rationale for Cell Line Selection
The choice of cell line is critical for obtaining relevant data.[6][7] The selection should be guided by the therapeutic area of interest and the specific kinase pathways that are likely targeted.
-
Broad Cancer Screening: To assess general anticancer potential, a panel of cell lines from different tissue origins is recommended (e.g., breast, lung, colon, leukemia).
-
Target-Specific Screening: If a specific kinase family is suspected (e.g., based on computational docking or prior scaffold data), select cell lines where that kinase is a known driver of proliferation or survival. For example, studies on other pyrazolo[3,4-b]pyridine derivatives have utilized cell lines such as the human glioblastoma line A172, melanoma line A375, and leukemia lines K562 and MV4-11.[1][4]
-
Control Cell Lines: It is crucial to include a non-cancerous or "normal" cell line (e.g., primary fibroblasts, immortalized epithelial cells) to assess the compound's therapeutic window and general cytotoxicity.
Compound Preparation and Handling
Proper handling of the test compound is fundamental to assay reproducibility.
-
Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Concentrations: For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in culture medium immediately before adding to cells.
Part 2: Primary Screening Workflow: Assessing Cellular Impact
The first objective is to determine if the compound has any measurable effect on cell viability or proliferation. This is typically achieved using a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Caption: Workflow for primary screening of compound cytotoxicity.
Protocol 1: Cell Viability Assay (MTS-Based)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.[8] Dehydrogenase enzymes in metabolically active cells reduce the tetrazolium salt MTS into a soluble formazan product, causing a color change that can be quantified.
Materials:
-
Selected cell lines
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (490 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000–10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient to observe effects on proliferation.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Example IC50 Table
Summarize the results from multiple cell lines in a clear, tabular format.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 1.5 |
| K562 | Chronic Myelogenous Leukemia | 2.8 |
| A172 | Glioblastoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
| hTERT-RPE1 | Normal Epithelial | > 50 |
Part 3: Mechanistic Assays: Uncovering the "How"
If the primary screen reveals significant cytotoxic or anti-proliferative activity (e.g., a low micromolar IC50), the next step is to investigate the mechanism of action. Based on our primary hypothesis, we will focus on assays to confirm kinase inhibition.
Caption: Inhibition of a kinase signaling pathway by the test compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To determine if the compound directly inhibits a specific kinase, a cell-free biochemical assay is the gold standard.[9] Luminescence-based assays that measure ATP consumption (such as ADP-Glo™) are highly sensitive and suitable for high-throughput screening.[10][11] A decrease in kinase activity results in less ATP being converted to ADP, leading to a higher luminescence signal.
Materials:
-
Recombinant human kinase enzyme (e.g., TBK1, TRKA)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (containing MgCl2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase, substrate, and compound dilutions in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the compound at various concentrations to the wells.
-
Add 5 µL of a 2X kinase/substrate mix.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be near the Km for the specific kinase, if known.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is directly proportional to the amount of ADP generated and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Cellular Target Engagement via Western Blot
This cell-based assay validates that the compound inhibits the target kinase within the cell. This is achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or a known downstream substrate. A successful inhibitor will reduce the level of phosphorylation.
Materials:
-
Sensitive cell line identified in the primary screen
-
Compound of interest
-
Growth factors or stimulants (if needed to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-TBK1, anti-total-TBK1, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blot equipment
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 4-16 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of the compound (e.g., 0.5x, 1x, 5x the IC50 from the viability assay) for 1-4 hours.
-
Pathway Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., growth factor, cytokine) for a short period (e.g., 15-30 minutes) in the continued presence of the compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein to confirm equal loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Express the phospho-protein signal as a ratio to the total protein signal. A dose-dependent decrease in this ratio indicates successful target engagement.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. marinbio.com [marinbio.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
analytical methods for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid quantification
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Analytical Methods for the Quantification of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
This compound is a halogenated heterocyclic compound. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors. Accurate and precise quantification of this molecule is paramount for process chemistry control, purity assessment, stability testing, and pharmacokinetic analysis.
This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of this compound. As no standardized, published method currently exists for this specific analyte, this guide presents a foundational framework based on established principles for analogous chemical structures, including pyrazolopyridine derivatives and other small molecule inhibitors.[1][2][3] We will detail two primary analytical approaches: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
The protocols herein are designed as a starting point for method development and must be fully validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Physicochemical Properties & Analytical Rationale
A successful analytical method is built upon an understanding of the analyte's chemical properties.
-
Structure: this compound
-
Molecular Formula: C₇H₄IN₃O₂
-
Molecular Weight: 289.03 g/mol
-
Key Functional Groups:
-
Pyrazolopyridine Core: A fused heterocyclic ring system that is a strong chromophore, making UV detection a viable strategy. The nitrogen atoms are basic and are primary sites for protonation in mass spectrometry (positive ion mode).
-
Carboxylic Acid (-COOH): An acidic group that will be ionized (deprotonated) at pH values above its pKa. For robust reversed-phase chromatography, it is critical to suppress this ionization by maintaining the mobile phase pH well below the pKa (typically pH < 3.5), ensuring the analyte is in a single, neutral, and more retained form.
-
Iodine Atom: A heavy halogen that provides a unique isotopic signature, though it is not the primary consideration for method design.
-
This analysis dictates that reversed-phase chromatography with an acidic mobile phase is the most logical starting point for achieving good peak shape and reproducible retention.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for purity assessment, in-process control, and quantification of the bulk drug substance where high sensitivity is not the primary requirement.
Causality Behind Experimental Choices
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of small molecules.
-
Mobile Phase: An acidic mobile phase (pH ≈ 2.5-3.0) is crucial. It ensures the carboxylic acid functional group is fully protonated (-COOH), preventing peak tailing that occurs when the analyte exists in both ionized (-COO⁻) and non-ionized forms during chromatographic transit. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength: The conjugated pyrazolopyridine system is expected to have a strong UV absorbance. A preliminary scan of the analyte standard in the mobile phase is required to determine the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio. A starting wavelength of 260 nm is a reasonable estimation.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) software.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reference Standard: this compound, >98% purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Orthophosphoric acid.
-
-
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with diluent.
-
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose hydrophobic retention. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acid suppresses carboxylate ionization, improving peak shape. |
| Gradient | 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B | Gradient elution ensures elution of the analyte and any potential impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 260 nm (Verify λmax experimentally) | Estimated wavelength for the pyrazolopyridine chromophore. |
| Run Time | 20 minutes | Allows for elution and column re-equilibration. |
-
System Suitability Testing (SST)
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Measures system stability. |
-
Analysis Procedure
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Construct a calibration curve by injecting the prepared calibration standards.
-
Inject the sample solutions.
-
Integrate the peak corresponding to the analyte and quantify using the linear regression equation from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is essential for bioanalytical studies (e.g., in plasma or tissue) or when trace-level quantification is required, offering superior sensitivity and selectivity over HPLC-UV.[8][9]
Causality Behind Experimental Choices
-
Interface & Ionization: Electrospray Ionization (ESI) is the standard for polar small molecules. The presence of multiple basic nitrogen atoms makes the pyrazolopyridine core highly susceptible to protonation, making Positive Ion Mode (ESI+) the logical choice for generating the precursor ion [M+H]⁺.
-
Mobile Phase: The use of non-volatile buffers like phosphate is incompatible with mass spectrometry. Volatile modifiers like formic acid are required. Formic acid serves the dual purpose of controlling the chromatographic peak shape (as in the HPLC method) and promoting protonation for ESI+.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This filters out chemical noise and interferences.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation & Materials
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
Reference Standard, Solvents, and Diluent as described for the HPLC method.
-
-
Mass Spectrometer Tuning & Optimization (Mandatory First Step)
-
Prepare a ~1 µg/mL solution of the reference standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Determination: In positive ESI mode, perform a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺. For C₇H₄IN₃O₂, the expected m/z is 290.0 .
-
Product Ion Determination: Perform a product ion scan on the precursor at m/z 290.0. Vary the collision energy (CE) to induce fragmentation and identify stable, high-intensity product ions. (e.g., fragments corresponding to loss of COOH, etc.).
-
MRM Transition Selection: Select at least two robust MRM transitions (one for quantification, one for confirmation). For example: 290.0 -> 150.1 (hypothetical). Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analyte retention (e.g., 5-95% B over 3 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2-5 µL |
-
Sample Preparation (for Biological Matrices)
-
Protein Precipitation: The simplest approach. Add 3-4 volumes of cold acetonitrile (containing an internal standard, if used) to 1 volume of plasma. Vortex, then centrifuge to pellet the precipitated proteins. Inject the supernatant.
-
Other methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required for lower detection limits or to remove matrix effects.
-
-
Analysis Procedure
-
Equilibrate the system.
-
Perform System Suitability (replicate injections of a standard to check RT and peak area stability).
-
Construct the calibration curve using standards prepared in the same matrix as the samples (e.g., blank plasma).
-
Analyze samples.
-
Analytical Method Validation Protocol (ICH Q2(R1))
Once a method is developed, it must be validated to prove it is suitable for its intended purpose. The validation protocol must adhere to ICH Q2(R1) guidelines.[4][10][11]
Overall Workflow for Method Development and Validation
Caption: High-level workflow for analytical method development, validation, and implementation.
Summary of Validation Characteristics
The following table summarizes the key validation parameters as defined by ICH Q2(R1).[4]
| Parameter | Description | Typical Experiment |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). | Analyze blank matrix, spiked matrix, and samples subjected to stress conditions (acid, base, oxidation, heat, light). |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Analyze a minimum of 5 concentration levels. Plot peak area vs. concentration. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Derived from the linearity study. |
| Accuracy | The closeness of test results to the true value. | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of target). Expressed as % recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability: Multiple analyses by one analyst on one day.Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. Expressed as %RSD. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N = 10:1) or by establishing the lowest concentration that meets accuracy and precision requirements. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2%). |
Conclusion
This document provides two robust starting methodologies for the quantification of this compound. The HPLC-UV method offers accessibility and reliability for routine analysis of bulk materials, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalysis and trace-level detection. The choice of method depends on the specific application. Regardless of the chosen technique, a comprehensive method validation following the principles outlined by ICH Q2(R1) is not merely recommended; it is a mandatory requirement to ensure the generation of accurate, reliable, and defensible scientific data.[4][5]
References
- 1. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. ijcpa.in [ijcpa.in]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. starodub.nl [starodub.nl]
Application Notes & Protocols for In Vitro and In Vivo Studies Involving 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
An In-Depth Technical Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Kinase Inhibitor Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry, renowned for its ability to function as an effective hinge-binding motif within the ATP-binding pocket of various protein kinases.[1][2] This structural characteristic has led to the development of numerous potent and selective kinase inhibitors for targeted cancer therapy.[3][4][5]
This guide focuses on 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid , a key intermediate and a strategic starting point for a comprehensive drug discovery program. While this specific molecule is not extensively documented as a final therapeutic agent, its core structure is central to compounds targeting critical oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), c-Met, and TANK-binding kinase 1 (TBK1).[6][7][8][9] The presence of an iodine atom at the 3-position and a carboxylic acid at the 5-position provides versatile synthetic handles for palladium-catalyzed cross-coupling reactions and amide bond formation, respectively. This allows for the systematic generation of a chemical library to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
This document provides a logical, field-proven workflow for researchers beginning with this compound. It outlines detailed protocols for a phased approach, from initial in vitro enzymatic and cellular characterization to subsequent in vivo efficacy evaluation in established cancer models.
Part I: Foundational In Vitro Characterization
The initial phase of research is designed to ascertain the biological activity of the core scaffold and its simple derivatives. Based on the extensive literature for the 1H-pyrazolo[3,4-b]pyridine class, a logical starting point is to screen against a panel of cancer-associated kinases.
Logical Workflow for Initial Investigation
The following diagram illustrates a standard workflow for progressing a novel compound from initial screening to a validated lead.
Caption: High-level workflow for kinase inhibitor discovery.
Section 1.1: Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.[10] Luminescence-based methods, such as the ADP-Glo™ Kinase Assay, are highly sensitive and quantify kinase activity by measuring the amount of ATP consumed. The signal is inversely correlated with kinase activity.[11] Performing this assay with an ATP concentration near the Michaelis constant (Km) for the specific kinase ensures that the inhibition observed is competitive with respect to ATP, which is the expected mechanism for this scaffold.[10]
Materials:
-
This compound (or derivative) dissolved in 100% DMSO.
-
Purified recombinant kinases of interest (e.g., FGFR1, TRKA, c-Met).
-
Corresponding kinase-specific substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 10 mM. This creates a wide concentration range for accurate IC50 determination.
-
Assay Plate Setup: Add 50 nL of each compound dilution, a positive control inhibitor (e.g., NVP-BGJ398 for FGFR[6]), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 5 µL of this solution to each well.
-
Prepare a 2X ATP solution (at 2x Km concentration) in kinase buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle wells).
-
Signal Generation:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-based luminescence signal. Incubate for another 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Predicted Kinase Inhibitory Profile
The following table illustrates how to present screening data. Values are hypothetical and based on activities reported for the parent scaffold.
| Kinase Target | IC50 (nM) for Compound X | Reference Compound | IC50 (nM) for Ref. |
| FGFR1 | 5 | NVP-BGJ398 | 0.9[6] |
| FGFR2 | 12 | NVP-BGJ398 | 1.4[6] |
| TRKA | 56 | Entrectinib | 1.0[7][12] |
| c-Met | 85 | Cabozantinib | 5.38[8] |
| TBK1 | 25 | Compound 15y | 0.2[9] |
| VEGFR2 | >1000 | NVP-BGJ398 | 180[6] |
Section 1.2: Protocol for Cell-Based Antiproliferative Assay (SRB Assay)
Causality: After identifying a biochemical target, it is crucial to determine if the compound can inhibit the proliferation of cancer cells whose growth is dependent on that target. The Sulforhodamine B (SRB) assay is a robust and widely used method that measures cell density based on the staining of total cellular protein.[13] This assay provides a dose-dependent measure of cytotoxic or cytostatic activity, yielding a GI50 (50% Growth Inhibition) value.
Materials:
-
Human cancer cell lines (e.g., H1581 [FGFR1-driven], KM-12 [TRKA-fusion], EBC-1 [c-Met-driven]).[1][6][7]
-
Appropriate cell culture medium and fetal bovine serum (FBS).
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compound (typically in a final volume of 100 µL of medium) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes and measure the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using non-linear regression analysis.
Section 1.3: Protocol for Target Engagement & Downstream Signaling (Western Blot)
Causality: This protocol validates that the compound's antiproliferative effect is caused by the inhibition of the intended kinase target within the cell. By measuring the phosphorylation status of the target kinase and its key downstream signaling proteins (e.g., AKT, ERK), we can confirm on-target activity.[6][10] A reduction in phosphorylation indicates successful target engagement and pathway inhibition.
Representative Signaling Pathway: FGFR
Caption: Simplified FGFR signaling cascade targeted by inhibitors.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Inhibition: Pre-treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF2 for FGFR-driven cells) for 15-30 minutes to induce robust pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash again and add an enhanced chemiluminescent (ECL) substrate. Capture the signal using an imaging system.[10] The band intensities can be quantified to determine the reduction in protein phosphorylation.
Part II: Preclinical In Vivo Evaluation
Compounds that demonstrate potent and selective single-digit nanomolar activity in biochemical assays, sub-micromolar activity in cell-based assays, and confirmed on-target effects are candidates for in vivo testing.
Section 2.1: Protocol for Human Tumor Xenograft Efficacy Study
Causality: The human tumor xenograft model is a cornerstone of preclinical oncology research, providing the first assessment of a drug's antitumor activity in a living organism.[14] By implanting human cancer cells into immunocompromised mice, we can evaluate a compound's ability to control tumor growth in a more complex biological system than cell culture.[15][16] Key endpoints include Tumor Growth Inhibition (%TGI) and monitoring for toxicity (body weight loss).
Materials:
-
4-6 week old immunocompromised mice (e.g., Athymic Nude or SCID).
-
Matrigel (optional, to improve tumor take-rate).
-
Dosing vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Calipers for tumor measurement.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 million tumor cells, re-suspended in 100-200 µL of PBS (or a 1:1 mixture with Matrigel), into the right flank of each mouse.
-
Tumor Growth and Staging: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). This ensures that treatment begins on established tumors.
-
Randomization: Randomize mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of initial tumor volumes. Groups should include a vehicle control and one or more dose levels of the test compound.
-
Treatment: Administer the compound via the desired route (e.g., oral gavage) at a set schedule (e.g., once daily for 21 days). The dose and schedule are informed by any available pharmacokinetic data or by tolerability studies.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity. A body weight loss of >15-20% is a common sign of poor tolerability.
-
-
Endpoint and Analysis: The study is typically concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate the %TGI using the formula: 100 * (1 - [ΔT/ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Statistically compare the final tumor volumes between treated and control groups (e.g., using a Student's t-test or ANOVA).
-
Data Presentation: In Vivo Antitumor Efficacy
Data should be presented clearly to show the effect on tumor growth and animal well-being.
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 150 | - | +5.2 |
| Compound X | 25 | 925 ± 110 | 50 | +1.5 |
| Compound X | 50 | 462 ± 95 | 75 | -4.8 |
| Positive Control | Varies | 370 ± 88 | 80 | -8.1 |
| p < 0.05, **p < 0.01 vs. Vehicle |
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reaction effectively.
The most reliable and common route to synthesize the title compound involves a Sandmeyer-type diazotization-iodination of its direct precursor, 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . This guide is structured around this critical transformation, addressing the common pitfalls and offering field-proven solutions.
Core Synthetic Pathway: A High-Level Overview
The conversion relies on a two-step, one-pot process. First, the aromatic amine at the C3 position is converted into a diazonium salt using a nitrite source in a strong acidic medium at low temperatures. Second, this highly reactive diazonium intermediate is displaced by an iodide anion to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address how to modify these parameters to overcome specific issues.
Materials:
-
3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in deionized water.
-
Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3.0-4.0 eq) while maintaining the internal temperature below 10 °C. Stir until a clear solution or a fine slurry is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Crucially, the internal temperature must be maintained at 0-5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5-2.0 eq) in a small amount of deionized water. Add this KI solution dropwise to the cold diazonium salt solution. You will observe the evolution of nitrogen gas.
-
Warming: After the KI addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Workup: Cool the mixture back to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess iodine (the dark color will fade).
-
Isolation: The product, being a carboxylic acid, may precipitate upon quenching. Adjust the pH if necessary to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure this compound.
Troubleshooting Guide (Q&A)
Q1: My overall yield is disappointingly low (<40%). What are the most common culprits?
A1: Low yield in this synthesis is typically traced back to three critical areas: incomplete diazotization, instability of the diazonium salt, or inefficient iodide displacement.
-
Incomplete Diazotization: The 3-amino group on the pyrazolopyridine ring is a relatively weak base. A sufficiently strong acidic medium is required to generate the necessary concentration of the nitrosonium ion (NO⁺), which is the active electrophile.[1] If the acidity is too low, the starting material will not be fully converted.
-
Solution: Ensure you are using a strong, non-nucleophilic acid like sulfuric acid. If yields remain low, consider using nitrosylsulfuric acid, which can be pre-formed by dissolving sodium nitrite in cold concentrated sulfuric acid. This provides a more potent nitrosating agent.
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1][2] If the temperature rises above 5-10 °C during diazotization, the salt will prematurely decompose, primarily reacting with water to form a 3-hydroxy byproduct and evolving nitrogen gas. This leads to a complex mixture and significant tar formation.
-
Solution: Strict temperature control is non-negotiable. Use an ice-salt bath, ensure slow, dropwise addition of the nitrite solution, and monitor the internal reaction temperature, not the bath temperature.
-
-
Inefficient Iodide Displacement: While the reaction with iodide is generally efficient and does not require a copper catalyst (unlike Sandmeyer reactions for chlorides or bromides), insufficient iodide or competing side reactions can lower the yield.[3]
-
Solution: Use a moderate excess of potassium iodide (at least 1.5 equivalents) to ensure the diazonium intermediate is effectively trapped.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a sticky, intractable tar instead of a clean solid. Why?
A2: This is a classic symptom of diazonium salt decomposition and subsequent side reactions, most often caused by a loss of temperature control. When the diazonium salt decomposes, it can form highly reactive aryl radical intermediates.[2] These radicals can engage in a variety of undesirable pathways, including polymerization and coupling reactions, which lead to the formation of high-molecular-weight, colored tars.
-
Primary Cause: Temperature exceeding 10 °C during or after the addition of sodium nitrite.
-
Preventative Action:
-
Pre-cool Everything: Ensure the acid solution, nitrite solution, and iodide solution are all pre-chilled before addition.
-
Slow Addition: Add the nitrite solution very slowly, allowing the cooling bath to dissipate the heat generated from the exothermic reaction.
-
Vigorous Stirring: Ensure efficient mixing to avoid localized "hot spots" where the temperature can spike.
-
Caption: Decision tree for troubleshooting low yield and tar formation.
Q3: My final product is contaminated with the starting material. How can I drive the reaction to completion?
A3: The presence of unreacted 3-amino starting material is a clear indication of incomplete diazotization.
-
Stoichiometry of NaNO₂: While a small excess of sodium nitrite is recommended (1.1-1.2 eq), too little will naturally lead to incomplete conversion. Ensure your sodium nitrite is dry and accurately weighed.
-
Acidity: As mentioned in A1, the concentration of the strong acid is critical. The reaction consumes acid, so using at least 3-4 equivalents of H₂SO₄ is recommended to maintain a sufficiently low pH throughout the reaction.
-
Reaction Time: Allow for sufficient time (at least 30 minutes) after the nitrite addition is complete for the diazotization to reach completion before you proceed with the iodide addition. You can monitor the disappearance of the starting amine by TLC if a suitable method is developed.
Q4: I've isolated a significant amount of a byproduct that lacks the iodo group but is also not the starting material. What is it?
A4: This is most likely the de-aminated or "hydro-de-diazoniation" product: 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . This occurs when the diazonium group is replaced by a hydrogen atom instead of an iodide. This can happen if the diazonium salt reacts with the solvent or certain scavengers before it can react with the iodide. While less common than the formation of the phenol, it can be a significant byproduct if the reaction is not managed correctly.
-
Prevention: The key is to ensure the iodide ion is readily available to trap the diazonium salt as it forms. Adding the potassium iodide solution concurrently with, or immediately after, the diazotization can sometimes help, though this can be harder to control. The most robust solution is to complete the diazotization first and then add a sufficient excess of KI. Some protocols also suggest adding a small amount of hypophosphorous acid (H₃PO₂), but this can also promote the desired de-amination if not used carefully, so it is not recommended here.
Frequently Asked Questions (FAQs)
-
Q: Is a copper(I) catalyst necessary for this iodination?
-
Q: How should I properly quench the reaction and handle the waste?
-
A: Diazonium salts are potentially explosive in a dry, isolated state. Always keep them in a cold solution. Before disposal, any residual diazonium salt should be decomposed by warming the solution or by adding a compound like sulfamic acid. Excess iodine should be neutralized with sodium thiosulfate or sodium bisulfite. The resulting waste should be disposed of according to your institution's guidelines for halogenated organic waste.
-
-
Q: What are the best practices for purifying the final carboxylic acid product?
-
A: The carboxylic acid functionality dictates the purification strategy.
-
Recrystallization: This is often the most effective method. Solvents like ethanol, isopropanol, or mixtures with water (e.g., DMF/water) are good starting points. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Acid-Base Extraction: If the product is contaminated with neutral impurities, you can dissolve the crude material in a dilute base (like NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove the neutral impurities, and then re-acidify the aqueous layer to precipitate your pure carboxylic acid product.
-
Column Chromatography: This is less ideal for highly polar carboxylic acids but can be done using a silica gel column with an eluent system containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve its mobility.
-
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0–5 °C | Critical. Higher temperatures cause rapid decomposition of the diazonium salt, leading to tar formation and drastically reduced yields.[1][2] |
| NaNO₂ Stoichiometry | 1.1–1.2 equivalents | Ensures complete conversion of the starting amine. Less may result in unreacted starting material; much more can lead to side reactions. |
| Acid | Conc. H₂SO₄ (3-4 eq) | Provides the strong acidic medium required for the formation of the active nitrosating agent (NO⁺).[1] |
| KI Stoichiometry | 1.5–2.0 equivalents | A moderate excess ensures efficient trapping of the diazonium intermediate, minimizing the formation of the de-aminated byproduct. |
| Addition Rate | Slow, dropwise (30-45 min) | Prevents exothermic spikes, allowing the cooling system to maintain the critical low temperature. |
References
Technical Support Center: Troubleshooting Solubility Issues of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMSO
Welcome to the technical support center for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with a comprehensive, scientifically-grounded resource to diagnose and resolve these issues effectively.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of approximately 289.03 g/mol [1]. Its structure, featuring a planar pyrazolopyridine core, a carboxylic acid group, and an iodine atom, presents a unique combination of polar and non-polar characteristics. The presence of both hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and acceptors (the pyridine nitrogen, pyrazole nitrogens, and the carbonyl oxygen) suggests the potential for strong intermolecular interactions.
Indeed, studies on the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, reveal significant π-π stacking and hydrogen bonding in the solid state, which contribute to its crystal lattice energy[2][3]. Overcoming these strong intermolecular forces is a key factor in achieving successful dissolution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I'm having difficulty dissolving this compound in DMSO at room temperature. Is this expected?
Yes, this is not uncommon. While DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of compounds, the strong intermolecular forces within the crystal lattice of this compound can make dissolution a slow process. The planar nature of the molecule allows for efficient π-π stacking, and the presence of both hydrogen bond donors and acceptors leads to a robust network of intermolecular interactions that must be disrupted by the solvent.
Q2: What are the initial steps I should take to improve the solubility of my compound in DMSO?
For initial troubleshooting, a stepwise approach focusing on kinetic and thermodynamic factors is recommended.
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Protocol:
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the sample for 1-2 minutes. This increases the surface area of the solid exposed to the solvent, accelerating the rate of dissolution.
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes. The ultrasonic waves create cavitation bubbles that help to break apart solid aggregates and enhance solvent penetration into the crystal lattice.
-
-
Gentle Heating:
-
Warm the sample in a water bath or on a heat block to 30-40°C. Increasing the temperature provides the necessary energy to overcome the activation energy barrier for dissolution and increases the kinetic energy of both the solute and solvent molecules.
-
Caution: Avoid excessive heat, as it may lead to degradation of the compound. Always monitor for any color changes that might indicate decomposition.
-
Q3: Heating and agitation didn't fully dissolve the compound. What are my next options?
If the initial steps are unsuccessful, the issue may be related to the intrinsic solubility limit of the compound in pure DMSO or the presence of impurities. The following strategies can be employed.
Advanced Troubleshooting Strategies
Caption: Advanced strategies for enhancing solubility.
1. Co-Solvent Addition:
The addition of a small amount of a co-solvent can sometimes disrupt the crystal lattice more effectively than a single solvent.
| Co-Solvent | Rationale | Recommended Starting Concentration |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent, similar to DMSO, that can help to disrupt hydrogen bonding and π-π stacking interactions. | 5-10% (v/v) |
| Water | For some carboxylic acids, a small amount of water can enhance solubility in organic solvents by facilitating the formation of hydrogen-bonded networks with the solvent.[4] | 1-5% (v/v) |
Protocol for Co-Solvent Addition:
-
To your suspension of the compound in DMSO, add the co-solvent dropwise while vortexing.
-
After the addition, sonicate and/or gently warm the mixture as described in the initial troubleshooting steps.
-
Observe for dissolution.
2. pH Adjustment and Salt Formation:
The carboxylic acid moiety of this compound provides a handle for significantly increasing its polarity, and therefore its solubility in polar solvents, through deprotonation to form a carboxylate salt.
Protocol for Salt Formation:
-
Base Selection: Choose a suitable organic or inorganic base. A 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water is a common choice. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, though they are less likely to induce as dramatic a solubility change in DMSO.
-
Stoichiometric Addition: Add a molar equivalent of the base to your suspension. For example, if you have 2.89 mg of the compound (0.01 mmol) in DMSO, you would add 10 µL of a 1M NaOH solution.
-
Agitation: Vortex the solution thoroughly. The formation of the highly polar carboxylate salt should lead to rapid dissolution.
Important Considerations:
-
The formation of a salt will change the chemical nature of your compound. This may be acceptable for certain in vitro screening assays but could be incompatible with downstream applications that are sensitive to pH or require the neutral form of the compound.
-
The addition of an aqueous base will introduce water into your DMSO stock. Ensure this is compatible with your experimental design.
3. Assessing Compound Purity:
If solubility issues persist, it is prudent to consider the purity of your material. Insoluble impurities from the synthesis or purification process can sometimes be mistaken for poor solubility of the target compound.
-
Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of your compound.
-
Recrystallization: If impurities are suspected, recrystallization from an appropriate solvent system may be necessary to obtain a purer, and potentially more soluble, form of the compound.
Summary of Key Troubleshooting Steps
| Strategy | Principle | Key Considerations |
| Mechanical Agitation (Vortexing, Sonication) | Increases surface area and kinetic energy. | A good first step for any dissolution process. |
| Gentle Heating (30-40°C) | Provides energy to overcome crystal lattice forces. | Monitor for signs of compound degradation. |
| Co-Solvent Addition (e.g., DMF, Water) | Modifies the solvent environment to better disrupt intermolecular forces. | Ensure co-solvent is compatible with the experiment. |
| pH Adjustment (Base Addition) | Forms a highly polar and more soluble carboxylate salt. | Alters the chemical form of the compound; introduces water. |
| Purity Assessment | Insoluble impurities can be mistaken for poor solubility. | May require analytical chemistry techniques to verify. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Welcome to the technical support center for the purification of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification, however, presents a unique set of challenges stemming from its physicochemical properties. These include low solubility in common organic solvents, potential for de-iodination, and the presence of closely related impurities from its synthesis. This guide will provide systematic approaches to overcome these hurdles.
Troubleshooting Guide
Problem 1: Poor Solubility and Oiling Out During Recrystallization
Scenario: "I'm attempting to recrystallize my crude this compound, but it has very poor solubility in common solvents. When I use a solvent mixture, the compound 'oils out' instead of forming crystals."
Root Cause Analysis: The combination of a polar carboxylic acid group and a fused heterocyclic system with a heavy iodine atom leads to a rigid, polar molecule with strong intermolecular interactions, resulting in low solubility. "Oiling out" occurs when the compound is insoluble in the hot solvent mixture and separates as a liquid phase at a temperature above its melting point or as a supersaturated, amorphous solid.
Solutions:
-
Solvent System Selection: A systematic approach to solvent selection is crucial. Due to the polar nature of the carboxylic acid, highly polar solvents or mixtures are often required.
Solvent/Mixture Rationale & Application Dioxane/Water A mixture of dioxane and water can be effective. The dioxane solubilizes the organic backbone, while the water acts as an anti-solvent.[1] Ethanol/Water Similar to dioxane/water, this provides a tunable polarity. The compound is likely more soluble in hot ethanol.[2] Dimethylformamide (DMF) While a powerful solvent, its high boiling point can make removal difficult. Use with caution and consider it as a last resort for highly insoluble materials. Dichloromethane/Hexane This less polar combination has been successfully used for the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, and may be suitable if the crude material is less polar.[3][4] -
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of hot ethanol to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the formation of larger crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and then with cold ethanol to remove residual water.
-
Drying: Dry the crystals under vacuum.
-
-
Troubleshooting Oiling Out:
-
Increase the volume of the primary solvent (e.g., ethanol).
-
Cool the solution much more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal from a previous successful crystallization.
-
Logical Workflow for Recrystallization Solvent Screening:
References
- 1. researchgate.net [researchgate.net]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Iodination of Pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the iodination of pyrazolo[3,a-b]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical transformation. Iodinated pyrazolo[3,4-b]pyridines are invaluable synthetic intermediates, particularly for cross-coupling reactions that enable the construction of complex molecular architectures.
However, the electron-rich nature of the pyrazolo[3,4-b]pyridine ring system, while facilitating electrophilic substitution, also presents challenges in controlling selectivity and preventing unwanted side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the iodination of pyrazolo[3,4-b]pyridines in a question-and-answer format.
Q1: My reaction is producing significant amounts of di-iodinated (or poly-iodinated) products. How can I improve selectivity for the mono-iodinated species?
A1: This is the most common side reaction and is known as over-iodination. It occurs because the introduction of the first iodine atom does not sufficiently deactivate the ring system, which remains susceptible to further electrophilic attack, especially when using highly reactive iodinating agents.[1][2]
Root Cause Analysis & Solutions:
-
Reagent Stoichiometry: The most direct cause of over-iodination is an excess of the iodinating agent.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or even a slight sub-stoichiometric (e.g., 0.95 equivalents) ratio of the iodinating agent to your substrate. This ensures the reaction stops, in principle, after the first substitution.[1]
-
-
Reagent Reactivity: Potent electrophilic iodine sources like Iodine Monochloride (ICl) can be too reactive for activated pyrazolo[3,4-b]pyridine systems.
-
Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, promoting both the desired mono-iodination and the undesired di-iodination.
-
Solution: Lower the reaction temperature significantly. Running the reaction at 0 °C or even -78 °C can dramatically improve selectivity by slowing the overall reaction rate.[1]
-
-
Slow Addition: Adding the iodinating agent all at once creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.
-
Solution: Add the iodinating agent dropwise as a solution over an extended period. This maintains a low, steady concentration of the electrophile, favoring mono-substitution.[1]
-
Q2: I am observing poor regioselectivity, resulting in a difficult-to-separate mixture of isomers (e.g., C3- vs. C6-iodination). What governs regioselectivity and how can I control it?
A2: Regioselectivity in the electrophilic substitution of pyrazolo[3,4-b]pyridines is a complex interplay of electronic effects (directing effects of substituents) and steric hindrance. The most electron-rich and sterically accessible position will react preferentially.[3][6]
Root Cause Analysis & Solutions:
-
Electronic Effects: The inherent electronic properties of the unsubstituted scaffold and the influence of existing substituents (electron-donating or -withdrawing groups) dictate the most nucleophilic position.
-
Solution: Analyze your specific substrate. Electron-donating groups (e.g., alkyl, alkoxy) will activate the ring and direct iodination, while electron-withdrawing groups (e.g., nitro, cyano) will deactivate it. The choice of iodinating system can also influence the outcome. For instance, in some pyrazole systems, a lithiation-iodination sequence provides different regioselectivity compared to direct electrophilic addition.[2]
-
-
Protecting Groups: If a specific position is highly activated and leads to undesired isomers, a protecting group strategy can be employed.
-
Solution: Temporarily install a protecting group at the undesired reactive site to sterically block it from the electrophile. After the iodination at the desired position, the protecting group can be removed. A common strategy involves protecting the N-H proton of the pyrazole ring, which can alter the electronic distribution.[7]
-
-
Reaction Conditions: The solvent and any additives or catalysts can influence the transition state of the electrophilic attack, thereby altering the isomeric ratio of the products.
-
Solution: Screen different solvents (e.g., polar aprotic like DMF, non-polar like CH₂Cl₂) and additives. For example, using NIS in the presence of a strong acid like sulfuric acid enhances its electrophilicity and can alter selectivity.[3]
-
Q3: My reaction shows low or no conversion of the starting material. What are the likely causes?
A3: Low or no conversion typically points to issues with reagent quality, insufficient activation of the iodinating agent, or a deactivated substrate.
Root Cause Analysis & Solutions:
-
Reagent Quality: Iodinating agents can degrade over time. Iodine monochloride (ICl) is particularly sensitive to moisture.[1]
-
Solution: Use a freshly opened bottle of the reagent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Deactivated Substrate: If your pyrazolo[3,4-b]pyridine contains strong electron-withdrawing groups, it may be too electron-poor to react with milder iodinating agents.
-
Insufficient Reaction Time/Temperature: The reaction may simply be too slow under the chosen conditions.
-
Solution: First, ensure the reaction is genuinely stalled by monitoring it carefully with TLC or LC-MS. If no progress is observed over several hours, cautiously increase the temperature in increments or extend the reaction time.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the iodination of pyrazolo[3,4-b]pyridine?
A: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The iodinating agent provides a source of an electrophilic iodine species (I⁺). The electron-rich π-system of the pyrazolo[3,4-b]pyridine ring attacks the I⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the reaction mixture then removes a proton from the carbon where the iodine atom has attached, restoring aromaticity and yielding the final iodinated product.[6][8]
Q: Which iodinating agent is best for my experiment: I₂, NIS, or ICl?
A: The choice depends entirely on the reactivity of your specific substrate. The general reactivity trend is: ICl > NIS > I₂ .
| Reagent | Common Conditions | Pros | Cons |
| Iodine Monochloride (ICl) | CH₂Cl₂, CCl₄, or AcOH, often at low temp (0 °C)[1][8] | Highly reactive, effective for deactivated rings. High regioselectivity in many cases. | Can easily cause over-iodination.[1] Moisture sensitive.[1] |
| N-Iodosuccinimide (NIS) | DMF, CH₃CN, or CH₂Cl₂. Can be used with acid catalyst.[3][4][7] | Milder and easier to handle than ICl. Good for moderately activated rings. | May be too slow for deactivated rings without an acid catalyst. |
| Molecular Iodine (I₂) | Used with a base (KOH, K₂CO₃) or an oxidizing agent (H₂O₂, HIO₃).[5][9] | Mildest option, cost-effective. Good for highly activated rings. | Often requires an activator/oxidant. Can be slow.[10] |
Q: How do I properly quench the reaction and work up the product?
A: It is crucial to neutralize any unreacted iodinating agent before workup to prevent unwanted reactions during extraction and concentration. The standard procedure is to quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] You will observe the characteristic brown/purple color of iodine disappear. Following the quench, proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Visualizing the Process
General Iodination Mechanism
Caption: General mechanism of electrophilic aromatic iodination.
Troubleshooting Workflow for Over-iodination
Caption: Decision tree for troubleshooting over-iodination.
Validated Experimental Protocol: Selective Mono-iodination using NIS
This protocol is a starting point for the selective C3-iodination of a generic 1H-pyrazolo[3,4-b]pyridine. Optimization may be required for your specific substrate.
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.05 eq.) in a minimum amount of anhydrous DMF.[7] Add this solution dropwise to the cooled substrate solution over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.[1]
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the color dissipates.
-
Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired mono-iodinated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this versatile but sometimes challenging heterocyclic building block. As Senior Application Scientists, we've compiled field-proven insights to help you navigate your synthetic challenges.
I. General Considerations & FAQs
This section addresses initial questions and general challenges you might face when planning your coupling strategy.
Q1: Which cross-coupling reaction is the best choice for my this compound substrate?
The optimal choice depends on the desired bond formation (C-C, C-N, C-O) and the nature of your coupling partner. Here's a general overview:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is one of the most versatile and widely used methods due to its broad functional group tolerance.[1]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.
-
Sonogashira Coupling: The go-to method for C-C bond formation with terminal alkynes.[2][3]
-
Buchwald-Hartwig Amination: The premier choice for C-N bond formation with a wide range of amines.[4][5]
Q2: What are the main challenges associated with this specific substrate?
The this compound core presents a unique set of challenges:
-
Heterocyclic Nature: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation.
-
Carboxylic Acid Group: This functional group can complicate the reaction. It can act as a ligand, interact with the base, or require protection depending on the reaction conditions.
-
Electronic Properties: The pyrazolopyridine system is electron-deficient, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.
Q3: Do I need to protect the carboxylic acid or the pyrazole N-H?
This is a critical consideration and often substrate-dependent.
-
Carboxylic Acid: For many coupling reactions, especially those employing strong bases, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) is advisable to prevent unwanted side reactions.
-
Pyrazole N-H: The N-H proton is acidic and can be deprotonated by strong bases. While some reactions proceed without protection, N-alkylation or N-arylation can sometimes improve solubility and reaction outcomes.
II. Troubleshooting Specific Coupling Reactions
This section provides detailed troubleshooting guides for the most common cross-coupling reactions used with this substrate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1] However, challenges can arise.
Problem 1: Low to No Product Yield
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.[6]
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[1][9]
-
Ineffective Base: The base is critical for the transmetalation step.
-
Low Reaction Temperature: Aryl iodides are generally reactive, but some couplings require heat.[11]
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition. A good starting point is often 60-80 °C.[13]
-
Problem 2: Significant Dehalogenation of Starting Material
Dehalogenation, where the iodine is replaced by a hydrogen, is a common side reaction.[12]
Potential Causes & Solutions:
-
Hydride Source: The dehalogenation pathway requires a hydride source. This can sometimes be the solvent (e.g., alcohols) or impurities in the reagents.[12]
-
Solution: Ensure all solvents are anhydrous and reagents are pure. Avoid alcoholic solvents if dehalogenation is a major issue.[12]
-
-
Catalyst System: Highly active catalyst systems can sometimes promote dehalogenation.[12]
Problem 3: Formation of Homocoupled Byproducts
Homocoupling of the boronic acid partner can compete with the desired cross-coupling.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
High Catalyst Loading: In some cases, high palladium concentrations can favor homocoupling.
-
Solution: Try reducing the catalyst loading once initial positive results are obtained.
-
B. Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds.[4][5][16]
Problem 1: Incomplete Conversion or Slow Reaction
Potential Causes & Solutions:
-
Inadequate Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include LHMDS or K₃PO₄, depending on the amine's pKa.
-
-
Ligand Choice: As with Suzuki coupling, the ligand is critical.
-
Catalyst Inhibition: The product amine can sometimes inhibit the catalyst.
-
Solution: If product inhibition is suspected, try a slow addition of the amine or operate at a higher dilution.
-
Problem 2: Competitive Hydrodehalogenation
Similar to Suzuki coupling, dehalogenation can be a competing side reaction.[4]
Potential Causes & Solutions:
-
β-Hydride Elimination: If the amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can lead to dehalogenation and an enamine or imine byproduct.[4]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that promote rapid reductive elimination are preferred.[16]
-
C. Sonogashira Coupling
Used for coupling with terminal alkynes, this reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[2][3]
Problem 1: Low Yield of the Coupled Product
Potential Causes & Solutions:
-
Copper(I) Source: The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[3][19]
-
Solution: Ensure the CuI is fresh and of high purity.
-
-
Base: An amine base, typically triethylamine or diisopropylethylamine, is used to scavenge the HX byproduct.
-
Solution: Use a freshly distilled, anhydrous amine base.
-
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling).
-
Solution: Rigorously degas all solvents and maintain an inert atmosphere.
-
Problem 2: Formation of Alkyne Homocoupling Product
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen promotes this side reaction.
-
Solution: Meticulous exclusion of air is critical.
-
-
Excessive Copper: High concentrations of the copper co-catalyst can sometimes favor homocoupling.
-
Solution: Reduce the amount of CuI, or consider a copper-free Sonogashira protocol.
-
III. Experimental Protocols & Data
General Procedure for a Screening Reaction
This protocol is a good starting point for optimizing your reaction conditions.
-
To an oven-dried vial, add the this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.[6]
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Heat the reaction to the desired temperature with vigorous stirring.[13]
-
Monitor the reaction progress by TLC, GC, or LC-MS.[6]
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3 | Pd₂(dba)₃, tBuXPhos-Pd-G3 | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, tBuBrettPhos | PPh₃, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Et₃N, i-Pr₂NEt |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | THF, DMF |
| Temperature | 60-100 °C | 80-110 °C | RT-80 °C |
| Co-catalyst | - | - | CuI (1-5 mol%) |
IV. Visualizing the Process
The Catalytic Cycle
A general representation of the palladium-catalyzed cross-coupling cycle is shown below. Understanding this cycle is key to troubleshooting your reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial.
Caption: A systematic workflow for troubleshooting common cross-coupling reaction issues.
V. References
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. --INVALID-LINK--
-
Bard, E. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 43(4), 549–560. --INVALID-LINK--
-
Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. --INVALID-LINK--
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... --INVALID-LINK--
-
Sinha, A., & Bera, J. K. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(23), 8541–8544. --INVALID-LINK--
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Guide. --INVALID-LINK--
-
ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--
-
Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
Reddit. Troubleshooting a difficult Heck reaction. --INVALID-LINK--
-
RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. --INVALID-LINK--
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353–356. --INVALID-LINK--
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical science, 4(3), 916–920. --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--
-
Mondal, M., & Sharma, M. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(1), 2–27. --INVALID-LINK--
-
Wikipedia. Sonogashira coupling. --INVALID-LINK--
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. --INVALID-LINK--
-
Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568. --INVALID-LINK--
-
ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. --INVALID-LINK--
-
Kim, J., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton transactions (Cambridge, England : 2003), 47(25), 8219–8222. --INVALID-LINK--
-
Jessiman, A. S., & Vile, J. D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2269–2282. --INVALID-LINK--
-
Arkat USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. --INVALID-LINK--
-
ResearchGate. Optimization of the Suzuki coupling reaction. --INVALID-LINK--
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. --INVALID-LINK--
-
ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. --INVALID-LINK--
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. --INVALID-LINK--
-
Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS catalysis, 12(1), 1–13. --INVALID-LINK--
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. --INVALID-LINK--
-
Amatore, C., Jutand, A., & Negri, S. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 39-71). Wiley. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--
-
Reddit. Practical Heck Reaction problems!. --INVALID-LINK--
-
El-Gazzar, A. A., Gaafar, A. M., & El-Husseiny, W. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives with arylboronic acids. Scientific reports, 11(1), 44. --INVALID-LINK--
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. --INVALID-LINK--
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. --INVALID-LINK--
-
Chemistry LibreTexts. Heck Reaction. --INVALID-LINK--
-
ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. --INVALID-LINK--
-
YouTube. Sonogashira cross-coupling reaction. --INVALID-LINK--
-
ResearchGate. Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. --INVALID-LINK--
-
RSC Publishing. Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 19. m.youtube.com [m.youtube.com]
stability of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in aqueous solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Understanding its stability profile is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
This guide is structured to provide immediate answers to common questions, offer in-depth troubleshooting for experimental challenges, and supply detailed protocols for conducting your own stability assessments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound is influenced by a combination of chemical and physical factors. The key stress factors to consider are:
-
pH: The carboxylic acid moiety is pH-sensitive. Extreme acidic or basic conditions can catalyze hydrolytic degradation of the heterocyclic ring system.
-
Light: Aromatic iodides are frequently susceptible to photolytic degradation, which can cause the cleavage of the carbon-iodine (C-I) bond.
-
Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis, deiodination, and decarboxylation.
-
Oxidizing Agents: The electron-rich pyrazolopyridine ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.[1][2]
Q2: What are the most probable degradation pathways for this molecule in water?
Based on its structure, two primary degradation pathways are most likely:
-
Dehalogenation (Deiodination): This involves the cleavage of the C-I bond to yield the parent compound, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This can be initiated by light (photolysis) or by reducing agents in the medium. Reductive dehalogenation is a known biotransformation pathway for some iodinated compounds.[3]
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) to form 3-iodo-1H-pyrazolo[3,4-b]pyridine. This reaction is often promoted by heat.
A third, less common pathway under typical experimental conditions, is the hydrolytic cleavage of the pyrazole or pyridine ring, which would require harsh conditions (e.g., strong acid/base at high temperatures).
Q3: How does pH impact the solubility and stability of the compound?
The carboxylic acid group has a pKa that dictates its ionization state.
-
Solubility: At acidic pH (below its pKa), the carboxylic acid will be protonated and neutral, generally resulting in lower aqueous solubility. At neutral or basic pH (above its pKa), it will be deprotonated to the more soluble carboxylate salt. For optimal solubility, dissolving the compound in a slightly basic buffer (e.g., PBS pH 7.4) is recommended.[4]
-
Stability: While neutral pH is often best for long-term stability, extreme pH values can accelerate degradation. Strong bases or acids can promote hydrolysis of the heterocyclic core.
Q4: Is it necessary to protect solutions of this compound from light?
Yes. Aromatic iodides are known to be light-sensitive. Exposure to ambient or UV light can provide the energy to break the C-I bond, leading to deiodination. It is crucial to prepare and store solutions in amber vials or containers wrapped in aluminum foil and to minimize exposure to direct light during experiments.
Q5: What are the best practices for preparing and storing aqueous stock solutions?
To ensure the integrity of your compound and the reproducibility of your experiments, follow these guidelines:
-
Use High-Purity Solvents: Start with purified, deionized water or a suitable buffer.
-
Control pH: For most biological assays, preparing the stock in a buffer at a physiological pH (e.g., 7.4) is ideal for solubility and stability. If using water, solubility may be limited; a small amount of base (e.g., NaOH) can be added to form the salt, but a buffer is preferred to prevent pH fluctuation.
-
Protect from Light: Always use amber glass vials or light-blocking containers.
-
Store Cold: For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable. For long-term storage, aliquot the stock solution into single-use vials and store frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Fresh: For the most sensitive and critical experiments, it is always best practice to prepare solutions fresh on the day of use.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Inconsistent biological activity or decreasing potency over time. | Gradual degradation of the compound in the stock solution. | Solution: Qualify your stock solution regularly. Prepare smaller, single-use aliquots and store them at -80°C. For critical experiments, always use a freshly prepared solution. Rationale: Even at low temperatures, slow degradation can occur over weeks or months. Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles. |
| New, unidentified peaks appear in my HPLC or LC-MS analysis. | The new peaks are likely degradation products. | Solution: Perform a forced degradation study (see Section 3). Rationale: By intentionally stressing the compound with acid, base, heat, light, and oxidation, you can generate the primary degradants.[5][6] This allows you to identify the retention times of these impurities and develop a stability-indicating analytical method that can resolve them from the parent compound. |
| The compound won't fully dissolve in water or neutral buffer. | The carboxylic acid is in its less soluble, protonated form. | Solution: Adjust the pH of the solution to be at least 1-2 units above the compound's pKa. A phosphate-buffered saline (PBS) at pH 7.4 is often sufficient. If necessary, add a small molar equivalent of a base like NaOH to form the highly soluble sodium salt. Rationale: The deprotonated carboxylate anion is ionic and thus has much higher solubility in polar solvents like water compared to the neutral carboxylic acid.[4] |
| The solution develops a yellow or brown tint upon standing. | This is often a sign of oxidative degradation or photodecomposition. | Solution: Protect the solution from light rigorously. Prepare solutions in buffers that have been degassed or sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Rationale: Color changes often result from the formation of conjugated chromophores, which can be products of oxidation or radical-mediated decomposition pathways. Removing oxygen and light minimizes these reactions. |
Section 3: Experimental Protocols for Stability Assessment
To formally characterize the stability of this compound, a forced degradation study is recommended.[7] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
HPLC system with a suitable C18 column
-
pH meter, water bath, amber HPLC vials
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up three sets of reactions in amber vials:
-
Acidic: Add stock solution to 0.1 M HCl.
-
Basic: Add stock solution to 0.1 M NaOH.
-
Neutral: Add stock solution to high-purity water.
-
-
Prepare a control sample (T=0) by immediately neutralizing an aliquot of each solution and diluting it for HPLC analysis.
-
Incubate the vials at 60°C.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.
Protocol 2: Photostability Assessment
Objective: To determine if the compound degrades upon exposure to light.
Materials:
-
Compound solution prepared in a transparent vial (e.g., quartz or clear glass).
-
A control sample wrapped completely in aluminum foil.
-
A photostability chamber compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
HPLC system.
Procedure:
-
Prepare two identical solutions of the compound in a transparent solvent (e.g., water:acetonitrile).
-
Wrap one vial ("dark control") completely in aluminum foil to protect it from light.
-
Place both the test and dark control vials in the photostability chamber.
-
Expose the samples to a light source as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
After the exposure period, analyze both the exposed sample and the dark control by HPLC.
-
Compare the chromatograms. Significant degradation in the exposed sample relative to the dark control indicates photosensitivity.
Protocol 3: Oxidative Stability Study
Objective: To assess the compound's susceptibility to oxidation.
Materials:
-
Compound stock solution.
-
3% Hydrogen Peroxide (H₂O₂) solution.[1]
-
HPLC system.
-
Amber vials.
Procedure:
-
Prepare a solution of the compound in an appropriate solvent.
-
Add a volume of 3% H₂O₂.
-
Keep the mixture at room temperature in the dark.
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot and analyze by HPLC.
-
Compare the results to a control sample without H₂O₂. A decrease in the parent peak and the emergence of new peaks indicate oxidative degradation.
Section 4: Data Summary & Pathway Visualization
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Type | Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 24 - 48 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 8 - 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | ICH Q1B Conditions | Controlled | Per Guideline |
Potential Degradation Pathways Diagram
Caption: Likely degradation pathways for the target compound.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
troubleshooting failed reactions with 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Welcome to the technical support center for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and intricacies of working with this versatile, yet complex, heterocyclic building block. My goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you to troubleshoot effectively.
This molecule possesses three key reactive sites: the C3-iodide poised for cross-coupling, the C5-carboxylic acid ready for amide or ester formation, and the bicyclic nitrogen-rich core, which can influence reactivity through coordination and pH sensitivity. Failed reactions often stem from an unforeseen interplay between these functional groups.
Section 1: General Troubleshooting & Starting Material Integrity
Before troubleshooting a specific reaction, it is imperative to validate the quality and handling of the starting material. Issues here are the most common source of failed experiments.
Question 1: My starting material, this compound, has poor solubility in common organic solvents like Dioxane, THF, and Toluene, leading to heterogeneous reaction mixtures. How can I improve this?
Answer: This is a frequently encountered issue. The molecule's planar, heteroaromatic structure, combined with the hydrogen-bonding capabilities of the carboxylic acid and pyrazole N-H, leads to strong intermolecular interactions (like π–π stacking and hydrogen bonding) and high crystallinity, reducing solubility.[1][2]
Immediate Solutions:
-
Co-solvent Systems: Employing a polar, aprotic co-solvent such as DMF, DMAc, or NMP can significantly enhance solubility. Start with a solvent mixture (e.g., 4:1 Dioxane:DMF) and adjust as needed.
-
Base-Mediated Dissolution: For reactions that use a base (e.g., Suzuki, Amide Coupling), adding the base (like K₂CO₃ or Cs₂CO₃) and stirring at room temperature for 15-30 minutes before adding other reagents can form the more soluble carboxylate salt in situ.
-
Esterification as a Strategy: If the synthetic route allows, converting the carboxylic acid to a methyl or ethyl ester in an initial step can dramatically improve solubility in a wider range of organic solvents for subsequent cross-coupling reactions.
Causality: The high lattice energy of the crystalline solid must be overcome. By disrupting the strong hydrogen-bonding network, either through polar, hydrogen-bond accepting solvents or by deprotonating the most acidic proton (the carboxylic acid), you can achieve better solvation.
Question 2: I am observing a significant amount of an impurity with a mass of (M-127) in my starting material by LC-MS, corresponding to the de-iodinated analogue. Is the starting material unstable?
Answer: While the C-I bond is robust, the compound can undergo slow proto-deiodination (replacement of iodine with hydrogen) over long-term storage, especially if exposed to light, acid, or reducing agents. However, it's more likely that this impurity is a byproduct from the synthesis of the material itself.
Recommended Actions:
-
Re-purification: If the impurity level is >5%, re-purification is advised. Due to the polar nature of the carboxylic acid, reverse-phase chromatography or recrystallization from a suitable solvent system (e.g., MeOH/water or DMF/water) is often effective.
-
Quality Control: Always run a baseline NMR and LC-MS on any new batch of starting material to confirm its identity and purity before use.
-
Storage: Store the material in an amber vial, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C3-iodo group is an excellent handle for introducing molecular diversity via Pd-catalyzed cross-coupling.[3] However, the heterocyclic core presents specific challenges.
Question 3: My Suzuki-Miyaura coupling reaction stalls at low conversion (<30%), and I recover mostly unreacted starting material. What is the likely cause?
Answer: This is a classic symptom of catalyst inhibition or deactivation. The pyrazolo[3,4-b]pyridine core, particularly the pyridine nitrogen, can act as a ligand for the palladium center. This coordination can lead to the formation of inactive or less-active catalyst species, effectively poisoning the catalytic cycle.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), minimizing the time the palladium center is vulnerable to coordination by the pyridine substrate.[6]
Question 4: My Suzuki reaction works, but I get a significant amount of de-iodinated starting material (proto-deiodination) as a byproduct. How can I suppress this?
Answer: Proto-deiodination is a common side reaction in palladium-catalyzed couplings. It occurs when the organopalladium intermediate Ar-Pd(II)-I reacts with a proton source before it can undergo transmetalation with the boronic acid.
Key Causes & Mitigation Strategies:
| Cause | Mechanistic Explanation | Solution |
| Water in Reaction | Water can hydrolyze the boronic acid and also serve as a proton source. | Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts, which are more stable than boronic acids. |
| Inefficient Transmetalation | If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime to react via side pathways. | The base is crucial for activating the boronic acid for transmetalation.[7] Ensure a suitable base (e.g., K₃PO₄, aq. Na₂CO₃) is used. For sluggish boronic acids, stronger bases may be required, but this must be balanced against other potential side reactions. |
| Boronic Acid Decomposition | Boronic acids can dehydrate to form boroxines, which are often less reactive in transmetalation. | Use fresh, high-quality boronic acid or consider using the corresponding boronate ester (e.g., a pinacol ester), which is more stable. |
Visualizing the Problem in the Catalytic Cycle:
Caption: Suzuki cycle showing the proto-deiodination failure point.
Section 3: Troubleshooting Amide Bond Formation
The carboxylic acid at the C5 position is a convenient handle for elaboration, typically via amide coupling.
Question 5: I am attempting to form an amide using standard coupling reagents (like HATU or HOBt/EDC), but the reaction is sluggish and gives a complex mixture of products. What's going wrong?
Answer: The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring can decrease the nucleophilicity of the carboxylic oxygen, making the initial activation step slower. Furthermore, the product amide can be prone to side reactions under certain conditions.
Key Considerations for Amide Coupling:
-
Choice of Coupling Reagent: For heteroaromatic carboxylic acids, more potent activating agents are often required.
-
Carbodiimides (EDC, DCC): These are effective but can lead to side reactions. Using an additive like HOBt or Oxyma Pure is essential to form the active ester and suppress side product formation.[8]
-
Uronium/Aminium Salts (HATU, HBTU): Generally more efficient and faster than carbodiimides for challenging substrates. HATU is often a superior choice due to the lower risk of racemization (not a concern here) and high reactivity.
-
Phosphonium Salts (PyBOP): Also very effective but can be more expensive.
-
Acid Chlorides: A robust but harsh method. Convert the carboxylic acid to the acid chloride using (COCl)₂ or SOCl₂ first, then react with the amine. This is not suitable for sensitive substrates but is often very high-yielding.
-
-
Base Selection: The choice of base is critical.
-
Non-nucleophilic tertiary amines like DIPEA or N-methylmorpholine (NMM) are standard. Triethylamine (TEA) can sometimes be too nucleophilic and cause side reactions.
-
Use 2-3 equivalents of the base to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains deprotonated.
-
-
Reaction Temperature: While most couplings are run at room temperature, gently heating a sluggish reaction to 40-50 °C can sometimes drive it to completion. Monitor carefully for decomposition.
Protocol Suggestion (Starting Point):
-
Dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (3.0 equiv.) and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.2 equiv.).
-
Stir at room temperature and monitor by LC-MS until the starting material is consumed.
Section 4: FAQs on Competing Side Reactions
Question 6: I am running a reaction at high temperature (e.g., >120 °C) in the presence of a base, and I'm losing my carboxylic acid group entirely. What is this side reaction?
Answer: You are likely observing thermal decarboxylation. Heteroaromatic carboxylic acids can lose CO₂ under harsh thermal or strong acidic/basic conditions.[9] The pyrazolo[3,4-b]pyridine system can stabilize the resulting carbanion intermediate, making this process more favorable than with simple benzoic acids.
Prevention:
-
Avoid Excessive Heat: If possible, keep reaction temperatures below 100-110 °C.
-
Mind the Base: Strong bases can facilitate decarboxylation by forming the carboxylate, which is primed to lose CO₂. If high temperatures are necessary, try to use a milder base or protect the carboxylic acid as an ester.
-
Microwave Reactions: Be particularly cautious when using microwave heating, as localized temperatures can become very high.[10] A screening of reaction time and temperature is critical.
Question 7: Can I perform a Suzuki coupling on the iodo-acid without protecting the carboxylic acid?
Answer: Yes, in many cases, this is possible and desirable to maintain atom economy. The Suzuki-Miyaura coupling is generally tolerant of acidic protons.[11] However, you must choose your base carefully.
-
Recommended Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are ideal. They are strong enough to facilitate the catalytic cycle but will also deprotonate the carboxylic acid to form the carboxylate salt. You will need to use at least one extra equivalent of base to account for this.
-
Bases to Avoid: Strong organometallic bases or metal hydrides would be incompatible.
The primary risk is not reaction failure due to the acid itself, but potential solubility issues or the promotion of decarboxylation if high temperatures are also required.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Decarboxylation [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Welcome to the technical support guide for the scale-up synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and practical considerations based on established chemical principles and field experience.
Section 1: Strategic Overview of Synthesis at Scale
The target molecule, this compound, is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors. While several synthetic routes exist at the laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, cost, purity, and process robustness.
The most common and logical synthetic approach involves two key transformations: the construction of the pyrazolo[3,4-b]pyridine-5-carboxylic acid core, followed by a regioselective iodination. The order of these steps is a critical decision point with significant implications for the overall process.
Recommended Synthetic Pathway:
The preferred industrial route involves the synthesis of the parent carboxylic acid followed by direct iodination. This pathway avoids carrying a relatively expensive iodine atom through multiple steps and simplifies the final purification.
Caption: Recommended workflow for scalable synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
A. Synthesis of the Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Core
Question: My initial cyclization reaction to form the pyrazolo[3,4-b]pyridine ring is low-yielding. What are the likely causes?
Answer: Low yields in this step typically stem from three areas:
-
Starting Material Quality: Ensure your substituted pyridine precursor is pure. Halogenated pyridines can undergo self-condensation or other side reactions if impurities are present.
-
Reaction Conditions: The cyclization with hydrazine is sensitive to pH and temperature. If using hydrazine hydrate, the reaction is often run in a protic solvent like ethanol or acetic acid at reflux.[1] Ensure the temperature is maintained and that the reaction goes to completion (monitor by HPLC or TLC).
-
Hydrazine Reactivity: Substituted hydrazines can be less reactive. For sensitive substrates, consider using anhydrous hydrazine in an aprotic solvent, but be aware of its higher toxicity and handling requirements.
Question: The oxidation of the 5-methyl group to the carboxylic acid is incomplete and produces multiple byproducts. How can I optimize this?
Answer: This is a classic challenge in side-chain oxidation.
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a strong, cost-effective oxidant but can be aggressive, leading to ring degradation if not controlled. A phase-transfer catalyst can improve selectivity. Selenium dioxide (SeO₂) is milder but toxic and can be difficult to remove.
-
Process Control: The primary cause of byproduct formation is over-oxidation or ring cleavage.
-
Temperature Control: Maintain the reaction temperature strictly. Run the reaction at the lowest effective temperature.
-
Stoichiometry: Carefully control the equivalents of the oxidant. Add the oxidant portion-wise or via a syringe pump to control the exotherm and local concentration.
-
Work-up: A prompt and effective work-up is crucial to quench the oxidant and prevent further degradation of the desired product.
-
B. The Iodination Step
Question: My iodination reaction is sluggish, and I see a significant amount of starting material even after extended reaction times. What should I do?
Answer: This is a common issue related to insufficient electrophilicity of the iodine species. The reaction typically proceeds via electrophilic substitution on the electron-rich pyrazole ring.
-
Base Stoichiometry and Choice: The base (e.g., KOH, NaOH) is critical. It reacts with I₂ to form the active iodinating species and also deprotonates the pyrazole NH, which can impact reactivity. Ensure you are using at least 4 equivalents of a strong base like KOH, as reported in similar syntheses.[2]
-
Iodinating Agent: While I₂/KOH is common, other reagents can be more effective if reactivity is low. Consider N-Iodosuccinimide (NIS), which is a milder and often more efficient source of electrophilic iodine.[3]
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the reactants and intermediates.[2] Ensure the DMF is anhydrous, as water can interfere with the base and the reactive intermediates.
-
Temperature: While many iodinations run at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate.[3] However, monitor for potential decarboxylation or other side reactions at higher temperatures.[4][5][6]
Caption: Decision tree for troubleshooting low iodination yield.
Question: I am observing poor regioselectivity, with iodination occurring at other positions on the ring system. How can I improve selectivity for the C3 position?
Answer: The C3 position of the 1H-pyrazolo[3,4-b]pyridine ring is generally the most electron-rich and kinetically favored site for electrophilic attack. Poor selectivity suggests that either the reaction conditions are too harsh or steric factors are at play.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance kinetic control and favor substitution at the most reactive site.
-
Use a Milder Reagent: Switch from I₂/KOH to N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). These reagents are less aggressive and can provide better selectivity.
-
Protecting Groups: While less ideal for scale-up, if selectivity remains an issue, consider transient protection of other reactive sites, though this adds steps and cost to the process.
C. Purification and Scale-Up Considerations
Question: During the aqueous work-up and precipitation, my product comes out as a sticky solid or oil, making filtration difficult. What can I do?
Answer: This is a classic crystallization problem often exacerbated at scale.
-
Control the Precipitation Rate: Do not "crash out" the product. Add the anti-solvent (e.g., water) slowly to the reaction mixture with vigorous stirring. Seeding the solution with a small amount of pure, crystalline product can promote proper crystal growth.
-
pH Adjustment: The carboxylic acid and the pyrazole N-H are both ionizable. The final pH of the slurry will dramatically affect the product's physical form and solubility. Carefully adjust the pH to the isoelectric point of the molecule to ensure minimal solubility.
-
Solvent System: If simple precipitation fails, consider an extractive work-up followed by a solvent swap and controlled crystallization. For example, extract the product into a suitable organic solvent (like ethyl acetate), wash the organic layer, and then perform a crystallization by adding an anti-solvent (like heptane).
Question: How should I approach safety when scaling this iodination from 100g to 5kg?
Answer: Scaling up iodination reactions requires strict safety protocols.
-
Thermal Management: The reaction of iodine with a base can be exothermic. At scale, this heat must be managed effectively. Use a jacketed reactor with controlled cooling and add reagents subsurface at a controlled rate to prevent thermal runaway.
-
Iodine Handling: Iodine sublimes and is corrosive. Use appropriate personal protective equipment (PPE), including respirators, and ensure adequate ventilation.[7] All transfers should be done in a contained manner.
-
Solvent Choice: Avoid chlorinated solvents where possible.[8] If the reaction is run in water containing ammonia, there is a potential to form the explosive nitrogen triiodide (NI₃).[8]
-
Quenching: The work-up often involves quenching excess iodine with a reducing agent like sodium thiosulfate or sodium bisulfite. This quench is also exothermic and can release SO₂ gas. Ensure the quench is performed slowly and with adequate ventilation and cooling.
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) | Key Considerations for Scale-Up |
| Iodine Addition | Manual portion-wise addition | Controlled addition via pump over 2-4 hours | Heat Management: Monitor internal temperature closely. Ensure cooling capacity is sufficient to handle the exotherm. |
| Mixing | Magnetic or overhead stirrer | Baffled reactor with optimized impeller | Mass Transfer: Ensure efficient mixing to avoid localized "hot spots" and concentration gradients, which can lead to side products. |
| Work-up Quench | Manual addition of Na₂S₂O₃ solution | Slow, controlled addition of quencher | Off-Gassing: The quench can be vigorous. Ensure the reactor is properly vented to handle potential gas evolution (SO₂). |
| Isolation | Buchner funnel filtration | Centrifuge or filter-dryer (Nutsche) | Material Handling: Handling large quantities of wet cake requires appropriate equipment to ensure operator safety and product quality. |
Section 3: Key Experimental Protocol
This protocol is a representative procedure for the final iodination step, with considerations for scaling.
Objective: To synthesize this compound from its non-iodinated precursor.
Materials:
-
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq)
-
Potassium Hydroxide (KOH) (4.0 - 4.5 eq)
-
Iodine (I₂) (2.5 - 3.0 eq)
-
Dimethylformamide (DMF) (10-15 vol)
-
Water (for quench and precipitation)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric Acid (HCl) (for pH adjustment)
Procedure (100g Scale):
-
Reaction Setup: Charge a suitable reactor with 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (100 g) and DMF (1.0 L). Begin stirring to form a slurry.
-
Base Addition: Cool the mixture to 10-15 °C. Add potassium hydroxide (KOH, ~150 g) portion-wise, ensuring the internal temperature does not exceed 25 °C. Stir for 30 minutes until a clear solution is obtained.
-
Iodine Addition: In a separate vessel, dissolve iodine (I₂, ~400 g) in DMF (0.5 L). Add this iodine solution to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC, checking for the disappearance of the starting material.
-
Quench: Once the reaction is complete, cool the mixture to 10 °C. Slowly add 10% aqueous sodium thiosulfate solution until the dark color of excess iodine has been discharged. This step is exothermic; control the addition rate carefully.
-
Precipitation: Slowly add the quenched reaction mixture to a separate vessel containing vigorously stirred water (5 L). This will cause the product to precipitate.
-
pH Adjustment: Adjust the pH of the slurry to ~3-4 with concentrated HCl to ensure the carboxylic acid is fully protonated.
-
Isolation: Stir the slurry for 1 hour at room temperature. Collect the solid product by filtration, wash the cake thoroughly with water (2 x 1 L), and then with a suitable solvent like ethanol or isopropanol to aid drying.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 4. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Navigating the Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Technical Troubleshooting Guide
For Immediate Release
[City, State] – To support researchers, scientists, and drug development professionals in the synthesis of the critical pharmaceutical intermediate, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs). Drawing upon established synthetic methodologies and anticipating common experimental challenges, this guide offers in-depth technical insights and practical solutions to minimize byproduct formation and optimize reaction outcomes.
The synthesis of this compound typically follows a two-stage pathway: the initial construction of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core, followed by a regioselective iodination step. This guide is structured to address potential issues at each of these critical stages.
Part 1: Synthesis of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Precursor
The most common and effective method for constructing the pyrazolo[3,4-b]pyridine core with the required carboxylic acid functionality is the Gould-Jacobs reaction.[1][2] This involves the condensation of a 5-aminopyrazole with diethyl ethoxymethylenemalonate (DEEMM) or a similar reagent, followed by thermal cyclization and subsequent hydrolysis of the resulting ethyl ester.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: My Gould-Jacobs reaction is giving a low yield of the cyclized ethyl ester. What are the likely causes and how can I improve it?
A1: Low yields in the Gould-Jacobs reaction for this scaffold can often be attributed to incomplete initial condensation or inefficient cyclization.
-
Condensation Issues: The initial reaction between the 5-aminopyrazole and DEEMM is crucial. Ensure your 5-aminopyrazole is pure and dry, as impurities or moisture can interfere with the reaction. The reaction is typically performed at elevated temperatures; ensure your reaction temperature is optimal and maintained consistently.
-
Cyclization Temperature: The thermal cyclization step requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A.[3] Insufficient temperature or reaction time can lead to incomplete cyclization. However, excessively high temperatures or prolonged heating can lead to degradation and byproduct formation. Careful optimization of the temperature and reaction time is key. Microwave-assisted synthesis can be a valuable alternative to conventional heating, often leading to shorter reaction times and improved yields.[4]
-
Byproduct Formation: In some cases, side reactions can compete with the desired cyclization. One common issue is the formation of acyclic intermediates that fail to cyclize.[3] Analysis of the crude reaction mixture by techniques like LC-MS can help identify these byproducts and guide optimization efforts.
Q2: I am observing significant byproduct formation during the synthesis of the ethyl ester precursor. What are these byproducts and how can I minimize them?
A2: A common byproduct in the Gould-Jacobs reaction is the formation of regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used.[1] However, with DEEMM, the primary concern is often incomplete cyclization or side reactions of the starting materials.
-
Incomplete Cyclization: As mentioned, the acyclic anilidomethylenemalonic ester intermediate may be present in the final product if the cyclization is not complete.[2]
-
Starting Material Decomposition: At the high temperatures required for cyclization, the starting 5-aminopyrazole or the intermediate may degrade. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.
Q3: The hydrolysis of my ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate to the carboxylic acid is incomplete. What can I do?
A3: Incomplete hydrolysis is a common issue. The ester group on the electron-deficient pyrazolopyridine ring can be resistant to hydrolysis.
-
Reaction Conditions: Standard saponification conditions (e.g., NaOH or KOH in a mixture of water and an alcohol like ethanol or methanol) are typically employed.[5] To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the base. However, be mindful that harsh basic conditions can promote side reactions.
-
Solubility: Ensure that the starting ester is sufficiently soluble in the reaction mixture. Adjusting the solvent composition (e.g., adding a co-solvent like THF or dioxane) can improve solubility and reaction rates.
-
Work-up Procedure: After hydrolysis, the carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product. Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Washing the precipitated product with cold water will help remove any remaining inorganic salts.
Part 2: Iodination of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
The introduction of iodine at the C3 position of the pyrazolo[3,4-b]pyridine ring is a key step. This is typically achieved through electrophilic iodination.
Troubleshooting Guide - Iodination Step
| Problem | Potential Cause | Troubleshooting & Solutions |
| No or low conversion to the 3-iodo product | Deactivation by the carboxylic acid group. The carboxylic acid group is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution.[6] | - Increase reagent stoichiometry: Use a larger excess of the iodinating agent (e.g., I2 or NIS).- Optimize base: When using I2, a base like KOH is often used to generate a more reactive iodine species.[7] Experiment with the type and amount of base.- Alternative iodinating agents: Consider more reactive iodinating agents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst.[8] |
| Formation of multiple iodinated products (poor regioselectivity) | Harsh reaction conditions. While the C3 position is generally the most susceptible to electrophilic attack on the 1H-pyrazolo[3,4-b]pyridine core, forcing conditions can lead to substitution at other positions.[9] | - Control reaction temperature: Perform the reaction at the lowest effective temperature to enhance selectivity.- Gradual addition of reagents: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction. |
| Presence of a significant amount of decarboxylated byproduct | Reaction conditions promote decarboxylation. Heteroaromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under certain basic or acidic conditions.[10] | - Milder reaction conditions: Use lower temperatures and shorter reaction times.- Choice of base: If using a base, consider weaker, non-nucleophilic bases.- Alternative synthetic route: Consider iodinating the ethyl ester precursor first, followed by hydrolysis. The ester group is more stable to decarboxylation. |
| Difficulty in purifying the final product | Similar polarity of product, starting material, and byproducts. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.- Column Chromatography: Silica gel chromatography can be used, but careful selection of the eluent system is necessary to achieve good separation.- Reverse-Phase HPLC: For challenging separations, preparative reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.[11][12] |
Visualizing the Synthetic Pathway and Potential Pitfalls
To aid in understanding the synthetic process and potential areas for troubleshooting, the following workflow diagram is provided.
Caption: Synthetic workflow and potential byproduct formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Gould-Jacobs Reaction)
-
Combine 5-amino-1H-pyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottom flask.
-
Heat the mixture at 110-120 °C for 2 hours.
-
Add a high-boiling solvent such as diphenyl ether to the reaction mixture.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Hydrolysis to 1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
-
Suspend the ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a mineral acid (e.g., HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Iodination to this compound
-
Dissolve 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add potassium hydroxide (KOH, 4 equivalents) to the solution and stir until dissolved.
-
Add a solution of iodine (I₂, 2.5 equivalents) in DMF dropwise to the reaction mixture at room temperature.[7]
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a brine solution and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with a sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of this compound presents several challenges that can be overcome with careful attention to reaction conditions and a thorough understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues and optimizing the synthetic route. By anticipating potential byproducts and employing appropriate purification strategies, researchers can successfully obtain this valuable compound for its applications in drug discovery and development.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This structural similarity has made it a fertile ground for the development of a diverse range of biologically active compounds, particularly as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on their application as kinase inhibitors. While direct and extensive research on the specific 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is limited in the public domain, this guide will synthesize findings from closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals. We will explore how substitutions at different positions of the pyrazolopyridine core influence inhibitory potency and selectivity against various kinase targets.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[2] The nitrogen atoms in the pyrazole and pyridine rings act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP. The general structure of 1H-pyrazolo[3,4-b]pyridine allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), providing a rich landscape for SAR exploration.[1]
Caption: The core structure of 1H-pyrazolo[3,4-b]pyridine with key positions for substitution highlighted.
Comparative Analysis of Substitutions at Key Positions
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents. The following sections compare the effects of these modifications on kinase inhibitory activity, drawing from studies on different kinase targets.
Substitutions at the N1 Position
The N1 position of the pyrazole ring often extends into the solvent-exposed region of the kinase ATP-binding pocket. Modifications at this site can impact potency, selectivity, and pharmacokinetic properties.
-
Small Alkyl Groups: In the context of enterovirus replication inhibitors, an isopropyl group at the N1 position was found to be crucial for antiviral activity.[2] This suggests that a moderately sized, hydrophobic substituent is well-tolerated and can contribute favorably to binding.
-
Larger Aromatic and Heterocyclic Groups: For inhibitors of Tropomyosin receptor kinases (TRKs), a variety of substituted phenyl and pyridinyl groups at the N1 position have been explored. These larger moieties can form additional interactions with the kinase, enhancing potency.[3]
Substitutions at the C3 Position
The C3 position is a critical site for modification, often pointing towards the "gatekeeper" residue of the kinase. The nature of the substituent at this position can significantly influence selectivity.
-
Aryl and Heteroaryl Groups: A wide range of aryl and heteroaryl groups at the C3 position have been shown to be effective for various kinase targets. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, diverse aromatic and heteroaromatic substituents at C3 were synthesized, with some leading to potent inhibitors with nanomolar IC50 values.[4]
-
Iodo Substitution: The presence of an iodine atom at the C3 position, as seen in 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions like the Suzuki coupling.[2] This allows for the exploration of a wide chemical space at this position to optimize kinase inhibitory activity.
Substitutions at the C5 Position
The C5 position of the pyridine ring is another key area for modification that can be tailored to interact with different regions of the ATP-binding site.
-
Carboxylic Acid and Amide Derivatives: The presence of a carboxylic acid or its derivatives at the C5 position can introduce a potential hydrogen bonding or salt bridge interaction with basic residues in the kinase active site. While specific data on this compound is scarce, the synthesis of related 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids has been reported for their activity against vaccinia virus, indicating the biological relevance of this substitution.[1]
-
Aryl and Heteroaryl Groups: In the context of PIM-1 kinase inhibitors, substitutions at the C5 position with various aryl and heteroaryl moieties led to compounds with potent anti-breast cancer activity.[5]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine and related pyrazolo[3,4-d]pyrimidine derivatives against various kinase targets. This data highlights the impact of different substitution patterns on potency.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | [3] |
| 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [4] |
| 17f | Pyrazolo[3,4-b]pyridine | AMPK (activator) | EC50 = 420 | [6] |
| 19 | Pyrazolo[3,4-b]pyridine | PIM-1 | 26 | [5] |
| 38 | Pyrazolo[3,4-d]pyrimidine | BRK | 153 | [2] |
| 23c | Pyrazolo[3,4-d]pyrimidine | RET | (Potent, no specific IC50 given) | [7] |
| 12b | Pyrazolo[3,4-d]pyrimidine | EGFRWT | 16 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies. Below are representative protocols for key assays.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A kinase reaction is set up containing the kinase, a substrate (e.g., a generic peptide or a specific protein substrate), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader, and the intensity of the signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: A streamlined workflow for a typical kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that careful tuning of substituents at the N1, C3, and C5 positions is critical for achieving desired biological activity. While the specific SAR of this compound derivatives remains an area for further exploration, the existing literature on related analogs provides a strong foundation for the rational design of novel inhibitors. The use of the 3-iodo substituent as a synthetic handle for further diversification, coupled with the potential for beneficial interactions from a C5-carboxylic acid moiety, presents a promising strategy for the development of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. Future research in this area should focus on the systematic exploration of this specific scaffold to unlock its full therapeutic potential.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
In the landscape of modern drug discovery, the development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of compound selectivity. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid , a scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore found in numerous kinase inhibitors, making a thorough understanding of its selectivity profile paramount for any drug development campaign.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers a strategic, multi-tiered approach to cross-reactivity profiling, blending established biochemical methods with cellular target engagement assays to provide a holistic view of a compound's specificity. We will delve into the causality behind experimental choices, provide detailed, actionable protocols, and present data in a comparative format to guide decision-making.
The Cross-Reactivity Profiling Funnel: A Strategic Approach
A systematic and tiered approach is crucial to efficiently and cost-effectively assess compound selectivity. We advocate for a "profiling funnel" that begins with a broad, high-throughput screen to identify potential off-targets, followed by more focused and physiologically relevant assays to validate these initial findings.
Caption: The Cross-Reactivity Profiling Funnel guides experimental workflow from broad screening to cellular validation.
Tier 1: Broad Kinome Screening - Casting a Wide Net
The initial step is to screen this compound against a large, diverse panel of kinases at a single, high concentration (typically 1-10 µM). This approach is designed to identify any potential off-target interactions without the immediate need for full dose-response curves, making it a cost-effective and high-throughput strategy. Several commercial vendors offer comprehensive kinase profiling services.[3][4][5][6][7][8][9][10][11] The choice of assay platform is critical; radiometric assays are often considered the "gold standard" due to their direct measurement of catalytic activity and reduced susceptibility to compound interference.[4]
Featured Commercial Kinase Screening Panels:
| Provider | Panel Size | Assay Technology | Key Features |
| Reaction Biology | >700 kinases | Radiometric (HotSpot™), TR-FRET, Luminescence | Industry's largest panel, flexible ATP concentrations.[3][4] |
| Eurofins Discovery | >480 kinases | Radiometric (KinaseProfiler™), Binding (KINOMEscan™) | Multiple platforms, rapid turnaround times.[6][8] |
| Promega | >300 kinases | Luminescence (ADP-Glo™), Cellular (NanoBRET®) | Biochemical and cellular assay options.[5][10] |
| Pharmaron | >560 kinases | TR-FRET, ADP-Glo | Customizable panels and rapid project initiation.[11] |
| ICE Bioscience | >416 kinases | HTRF, ADP-Glo | Multiple panel sizes, including focused panels.[9] |
Hypothetical Screening Results:
Let's assume the primary target of this compound is Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[12][13][14][15][16]
Table 1: Illustrative Single-Point Kinase Screening Data (10 µM)
| Kinase Target | Kinase Family | % Inhibition |
| ALK | Tyrosine Kinase | 98% |
| c-MET | Tyrosine Kinase | 85% |
| FAK | Tyrosine Kinase | 65% |
| CDK2 | CMGC | 25% |
| ROCK1 | AGC | 15% |
From this initial screen, ALK is confirmed as a potent target. However, c-MET and FAK also show significant inhibition and warrant further investigation.
Tier 2: Orthogonal Validation and Potency Determination
Hits identified in the primary screen must be validated using orthogonal methods to rule out assay-specific artifacts and to quantify their potency. This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent assays that quantify kinase activity by measuring ADP production.[7][10][17]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Perform serial dilutions of this compound in DMSO, followed by a dilution in kinase reaction buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution.
-
Add 10 µL of the 2X kinase solution to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Protocol: Competition Binding Assay
To confirm direct physical interaction and determine the binding affinity (Kd), a competition binding assay is employed. This assay measures the ability of the test compound to displace a known, high-affinity ligand from the kinase active site.
-
Assay Principle: A kinase is incubated with a fluorescently labeled tracer that binds to the ATP pocket. The test compound is then added, and its ability to displace the tracer is measured by a change in a fluorescence-based signal (e.g., TR-FRET or Fluorescence Polarization).
-
Procedure:
-
To the wells of a microplate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the kinase and the fluorescent tracer.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the signal on a suitable plate reader.
-
-
Data Analysis: The decrease in signal is proportional to the amount of tracer displaced. The data is then used to calculate the Ki or Kd value for the test compound.
Hypothetical Validation Data:
Table 2: Comparative Potency and Affinity Data
| Kinase Target | IC50 (nM) (ADP-Glo™) | Kd (nM) (Competition Binding) |
| ALK | 15 | 12 |
| c-MET | 250 | 300 |
| FAK | 1,500 | 1,800 |
These results would suggest that while this compound is a potent ALK inhibitor, it also exhibits moderate activity against c-MET. The activity against FAK is significantly weaker.
Tier 3: Cellular Target Engagement - Proving Relevance
Biochemical assays, while precise, do not fully recapitulate the complex environment inside a living cell. Therefore, it is essential to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[5][18]
-
Cell Treatment:
-
Culture cells that endogenously express the target kinases (e.g., a cell line with an ALK fusion gene).
-
Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Hypothetical CETSA Results:
Table 3: Cellular Thermal Shift Data
| Kinase Target | Thermal Shift (ΔTm) with 1 µM Compound | Interpretation |
| ALK | +5.2 °C | Robust Target Engagement |
| c-MET | +1.5 °C | Weak to Moderate Engagement |
| FAK | No significant shift | No significant engagement at this concentration |
A significant thermal shift for ALK would confirm that the compound binds to and stabilizes its primary target in a cellular environment. The smaller shift for c-MET suggests weaker or more transient binding in cells compared to ALK.
Signaling Pathway Context and Downstream Analysis
To further contextualize the cross-reactivity profile, it is important to understand the signaling pathways regulated by the primary and off-targets. Both ALK and c-MET are receptor tyrosine kinases that can activate downstream pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[12][15][18][19][20][21][22]
Caption: Simplified ALK and c-MET signaling pathways, both converging on the RAS/MAPK and PI3K/AKT axes.
Given the overlap in downstream signaling, inhibition of both ALK and c-MET by this compound could have synergistic or confounding effects. A final validation step would be to perform a Western blot analysis to assess the phosphorylation status of key downstream effectors (e.g., p-ERK, p-AKT) in cell lines driven by either ALK or c-MET signaling. This would provide functional confirmation of on- and off-target activity.
Conclusion
The cross-reactivity profiling of a kinase inhibitor is a critical component of preclinical drug development. By employing a strategic, multi-tiered approach as outlined in this guide, researchers can build a comprehensive understanding of the selectivity of compounds such as this compound. This systematic process, moving from broad biochemical screens to focused cellular validation, ensures a robust characterization of both on-target potency and potential off-target liabilities, ultimately enabling more informed decisions in the progression of new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. dau.url.edu [dau.url.edu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Services [promega.ca]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. c-MET [stage.abbviescience.com]
- 22. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Mode of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the precise understanding of how a small molecule engages its target is paramount. The compound 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid belongs to the pyrazolopyridine class, a scaffold known for its versatile biological activities, including the inhibition of kinases like TANK-binding kinase 1 (TBK1).[1][2][3] Confirmation of its binding mode is not merely an academic exercise; it is a critical step that informs structure-activity relationships (SAR), guides lead optimization, and ultimately dictates the therapeutic potential of a drug candidate.
This guide provides a comprehensive comparison of key biophysical and structural biology techniques to definitively establish the binding mode of this compound to a representative protein kinase. We will delve into the causality behind experimental choices, presenting a logical workflow that ensures scientific rigor and delivers unambiguous results.
The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable
Before committing significant resources to medicinal chemistry efforts, it is essential to validate that a hit molecule binds to the intended target in a specific and well-defined manner. An unconfirmed binding mode can lead to misleading SAR and wasted synthetic efforts. The goal is to move beyond simple affinity measurements to a high-resolution understanding of the molecular interactions driving the binding event.
A Multi-pronged Approach to Binding Mode Validation
No single technique provides a complete picture of a molecular interaction. A robust validation strategy employs a combination of methods that offer complementary information. We will compare four powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Initial Characterization: Quantifying the Interaction
The first step is to quantify the binding affinity and thermodynamics of the interaction. This provides the foundational data upon which further structural studies are built.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[4][5][6] By titrating the ligand (this compound) into a solution containing the target kinase, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[4]
Key Outputs:
-
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The ratio of ligand to protein in the complex.
-
Enthalpy (ΔH): The heat change upon binding.
-
Entropy (ΔS): The change in disorder upon binding.
The thermodynamic signature provides insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[7][8] Typically, the protein is immobilized on the chip, and the small molecule is flowed over the surface at various concentrations.
Key Outputs:
-
Association Rate Constant (ka): The rate at which the ligand binds to the target.
-
Dissociation Rate Constant (kd): The rate at which the ligand dissociates from the target.
-
Binding Affinity (KD): Calculated from the ratio of kd to ka.
SPR is particularly valuable for its ability to provide kinetic information, which can be a key differentiator for drug candidates.[9][10]
Comparative Analysis: ITC vs. SPR for Initial Assessment
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution.[4][5] | Measures change in refractive index upon binding at a surface.[7] |
| Key Advantage | Provides a complete thermodynamic profile (KD, ΔH, ΔS, n) in a single experiment.[4] | Provides real-time kinetic data (ka, kd) in addition to affinity (KD).[9] |
| Sample State | Both binding partners are in their native state in solution. | One binding partner is immobilized on a sensor surface. |
| Throughput | Lower | Higher, especially with modern instrumentation. |
| Sample Consumption | Higher | Lower |
| Considerations | Requires precise concentration determination; buffer matching is critical to minimize heats of dilution.[5] | Immobilization chemistry can potentially affect protein conformation or activity; mass transport effects can complicate data analysis. |
Visualizing the Workflow for Initial Binding Characterization
Caption: Workflow for initial quantitative assessment of binding.
High-Resolution Structural Elucidation
With the binding affinity and kinetics established, the next crucial step is to determine the precise three-dimensional structure of the protein-ligand complex. This provides atomic-level detail of the binding mode.
X-ray Crystallography
X-ray crystallography is the gold standard for determining high-resolution structures of protein-ligand complexes.[11][12] The technique involves crystallizing the protein in complex with the small molecule and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the molecular model is built and refined.[13]
Key Advantages:
-
Provides a static, high-resolution (typically <2.5 Å) snapshot of the binding pose.
-
Unambiguously identifies the specific amino acid residues involved in the interaction.
-
Reveals the conformation of the ligand and any induced-fit changes in the protein.
The primary challenge is obtaining well-diffracting crystals of the protein-ligand complex, which can be a time-consuming and empirical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding interfaces under near-physiological conditions.[14][15][16]
Key NMR Experiments for Binding Mode Confirmation:
-
Chemical Shift Perturbation (CSP) or HSQC Titration: By monitoring changes in the chemical shifts of the protein's backbone amide signals upon ligand titration, the binding site can be mapped onto the protein structure.[17]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close proximity to the protein, revealing the binding epitope of the small molecule.[14][18]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs provide distance constraints between ligand and protein protons, enabling the calculation of a high-resolution structure of the complex in solution.[17][18]
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | X-ray diffraction from a crystal.[13] | Nuclear spin resonance in a magnetic field.[15] |
| Key Advantage | Provides high-resolution, unambiguous atomic coordinates of the complex.[11] | Provides information on binding in solution, including dynamics; can study weak interactions.[14][16] |
| Sample State | Solid state (crystal). | Solution state. |
| Protein Size Limitation | No theoretical upper limit, but crystallization becomes more challenging. | Generally limited to smaller proteins (<40 kDa), although advanced techniques can extend this range. |
| Major Bottleneck | Obtaining well-diffracting crystals. | Can be complex to interpret spectra; requires isotopic labeling (15N, 13C) for protein-observed experiments. |
| Output | A single, static, high-resolution 3D structure. | An ensemble of solution structures, binding site mapping, and dynamic information. |
Visualizing the Structural Biology Workflow
Caption: Workflow for high-resolution structural determination.
Recommended Integrated Workflow
For a definitive confirmation of the binding mode of this compound, the following integrated workflow is recommended:
-
Thermodynamic & Kinetic Profiling: Begin by using ITC to obtain the full thermodynamic signature of the interaction and SPR to determine the binding kinetics. This dual approach provides a comprehensive initial characterization and confirms that the binding is specific and not an artifact of one particular method.
-
Binding Site Mapping & Epitope Identification: Concurrently, perform NMR titration experiments (e.g., 1H-15N HSQC) to map the binding site on the protein. Use STD NMR to identify which parts of the ligand are in direct contact with the protein.
-
High-Resolution Structure Determination: With a confirmed interaction and a mapped binding site, pursue X-ray crystallography to obtain a high-resolution structure of the complex. This will provide the definitive atomic details of the binding mode.
-
Validation and Refinement: Use the NMR data to validate the crystallographic structure. For instance, the residues identified by CSP should be consistent with the binding pocket observed in the crystal structure. If obtaining a co-crystal structure proves difficult, NMR-derived distance restraints from NOESY experiments can be used to calculate a solution structure of the complex.
Detailed Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target kinase and dissolve the this compound in the exact same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.[5]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.[5]
-
-
Experimental Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of ~0.5 µL, followed by a series of 20-30 injections of ~2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKD).[5]
-
Protocol 2: X-ray Crystallography
-
Complex Formation:
-
Incubate the purified target kinase with a 3- to 5-fold molar excess of this compound for several hours to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of commercially available and in-house crystallization screens at different temperatures (e.g., 4 °C and 20 °C).
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives to obtain single, well-ordered crystals.
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing the mother liquor and a cryoprotectant (e.g., 25% glycerol) before flash-cooling it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[19]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available.[20]
-
Build the model of the protein-ligand complex into the electron density map and perform iterative cycles of refinement. The quality of the final model is assessed using parameters like R-work, R-free, and Ramachandran plot analysis.[11][12]
-
Protocol 3: NMR Spectroscopy (HSQC Titration)
-
Sample Preparation:
-
Express and purify the target kinase with uniform 15N-labeling.
-
Prepare a series of NMR samples, each containing a constant concentration of the 15N-labeled protein (e.g., 100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate, 50 mM NaCl, 10% D2O, pH 6.8).
-
Add increasing concentrations of this compound to each sample, creating a titration series (e.g., ligand:protein molar ratios of 0:1, 0.5:1, 1:1, 2:1, 5:1).
-
-
Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum for each sample in the titration series on a high-field NMR spectrometer.[17]
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon ligand addition.
-
Map these perturbed residues onto the 3D structure of the protein. The cluster of residues with the largest CSPs indicates the ligand binding site.
-
Conclusion
Confirming the binding mode of a promising molecule like this compound is a cornerstone of rigorous drug discovery. While techniques like ITC and SPR provide essential quantitative data on affinity and kinetics, they do not reveal the physical interactions at an atomic level. For this, X-ray crystallography and NMR spectroscopy are indispensable. By employing an integrated workflow that leverages the complementary strengths of these techniques, researchers can build a high-confidence model of the protein-ligand interaction. This detailed structural and energetic understanding is the bedrock upon which successful lead optimization and the development of novel therapeutics are built.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. nicoyalife.com [nicoyalife.com]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 16. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 20. phys.libretexts.org [phys.libretexts.org]
comparative study of synthetic routes to 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Introduction: The Significance of a Versatile Scaffold
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure, appearing in compounds targeting a range of biological targets, including kinases, which are crucial in cancer and inflammatory disease research. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse compound libraries. The carboxylic acid at the 5-position offers a crucial anchor point for amide bond formation or other modifications to modulate solubility, metabolic stability, and target engagement.
Given its strategic importance, the efficient and reliable synthesis of this molecule is of paramount interest to researchers. This guide provides an in-depth comparative analysis of two plausible synthetic routes, evaluating them on criteria such as step economy, overall yield, scalability, and the practicality of the required reagents and conditions. The insights provided herein are designed to assist laboratory chemists in selecting the optimal strategy for their specific research and development needs.
Route 1: Late-Stage Halogenation via Direct Iodination
This synthetic strategy focuses on first constructing the core pyrazolo[3,4-b]pyridine-5-carboxylate skeleton, followed by the direct introduction of the iodine atom at the C3 position in a late-stage functionalization step. This approach is often favored for its convergence and the potential to access both halogenated and non-halogenated analogs from a common intermediate.
Workflow Overview: Route 1
Caption: Synthetic workflow for Route 1, proceeding via late-stage direct iodination.
Mechanistic Considerations and Experimental Rationale
Step 1: Gould-Jacobs Reaction. The synthesis commences with the well-established Gould-Jacobs reaction to form the pyridine ring.[1] 5-aminopyrazole, acting as the nucleophile, attacks the electron-deficient enol ether of diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of ethanol and a subsequent intramolecular cyclization. The choice of a high-boiling solvent like diphenyl ether or Dowtherm A is critical as this reaction requires significant thermal energy (typically >200 °C) to drive the cyclization to completion. From a practical standpoint, this step can be challenging to scale due to the high temperatures and potential for charring, necessitating careful temperature control and inert atmosphere conditions.
Step 2: Electrophilic Iodination. The C3 position of the 1H-pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. This reactivity is harnessed for the direct introduction of iodine. The protocol, adapted from the successful iodination of the parent scaffold[2], utilizes molecular iodine (I₂) as the electrophile. The addition of a base, such as potassium hydroxide (KOH), is crucial. It is proposed that the base deprotonates the pyrazole N-H, increasing the electron density of the heterocyclic system and activating it towards electrophilic attack. Dimethylformamide (DMF) is an excellent solvent choice due to its polar, aprotic nature, which effectively solubilizes the reagents and facilitates the reaction at room temperature. This step is generally high-yielding and operationally simple.[2]
Step 3: Saponification. The final step is a standard ester hydrolysis (saponification). Using a base like sodium hydroxide in a water/ethanol mixture allows for the clean conversion of the ethyl ester to the desired carboxylic acid.[3] The reaction is typically straightforward, with the product precipitating upon acidification of the reaction mixture.
Experimental Protocol: Route 1
Step 1: Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
To a flask equipped with a reflux condenser and a nitrogen inlet, add 5-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Add diphenyl ether as a solvent and heat the mixture to 240-250 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane, filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
Step 2: Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Dissolve the ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in DMF.
-
Add powdered potassium hydroxide (4.0 eq) to the solution and stir for 15 minutes.
-
Add molecular iodine (2.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a brine solution and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench excess iodine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Step 3: this compound
-
Suspend the ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Route 2: Pyrazole Ring Construction via Sandmeyer Reaction
This alternative strategy introduces the iodine atom at an earlier stage. It relies on the synthesis of a 3-amino-pyrazolo[3,4-b]pyridine precursor, which is then converted to the 3-iodo derivative via a Sandmeyer-type iododediazonation reaction. This approach can be advantageous if the direct iodination in Route 1 proves to be low-yielding or generates regioisomeric byproducts with a specifically substituted scaffold.
Workflow Overview: Route 2
Caption: Synthetic workflow for Route 2, utilizing an early-stage Sandmeyer reaction.
Mechanistic Considerations and Experimental Rationale
Step 1: Precursor Synthesis. The synthesis of the 3-amino precursor is a multi-step process in itself. A common approach begins with the copper-catalyzed cyclization of 2-chloronicotinonitrile with hydrazine to form a 3-aminopyrazolo[3,4-b]pyridine core.[4] Subsequent steps would be required to introduce the carboxylic ester at the 5-position, making this route longer than Route 1 in terms of linear steps.
Step 2: Iododediazonation (Sandmeyer Reaction). This is the key transformation in this route.[4][5] The 3-amino group is first converted into a diazonium salt by treatment with a nitrite source (e.g., sodium nitrite, NaNO₂) under strongly acidic conditions (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive. The subsequent introduction of an iodide source, typically potassium iodide (KI), results in the displacement of the diazonium group (as N₂ gas) and the formation of the C-I bond.[6] While copper catalysts are hallmarks of traditional Sandmeyer reactions for chlorides and bromides, they are often not required for iodination, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt. Precise temperature control is critical during diazotization to prevent premature decomposition of the unstable diazonium intermediate.
Step 3: Saponification. This final step is identical to that in Route 1, involving the straightforward base-mediated hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Route 2
Step 1: Ethyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Note: This is a representative synthesis; yields and specific conditions may vary based on the exact literature procedure followed for the multi-step construction of this intermediate.)
-
Synthesize 3-amino-1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinonitrile and a suitable hydrazine derivative, often with copper catalysis.[4]
-
Protect the amino group if necessary.
-
Perform electrophilic substitution or other functional group manipulations to install a cyano or carboxylate group at the C5 position.
-
Deprotect the amino group to yield the desired precursor.
Step 2: Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Suspend the 3-amino precursor (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: this compound
-
This step follows the same procedure as Step 3 in Route 1.
Comparative Analysis
| Feature | Route 1: Late-Stage Direct Iodination | Route 2: Sandmeyer Reaction |
| Number of Steps | 3 (from 5-aminopyrazole) | >3 (from 2-chloronicotinonitrile) |
| Overall Yield | Potentially higher due to fewer steps and high-yielding final transformations. | Potentially lower due to the longer sequence. |
| Key Reagents | Diphenyl ether, I₂, KOH | NaNO₂, H₂SO₄, KI, potentially Cu catalysts |
| Scalability | Step 1 (Gould-Jacobs) can be challenging to scale due to very high temperatures. Steps 2 and 3 are readily scalable. | The Sandmeyer reaction requires careful control of temperature and addition rates, which can be complex on a large scale. The handling of unstable diazonium salts poses a safety risk. |
| Versatility | A common intermediate provides access to both iodinated and non-iodinated final products. | The synthesis is specifically directed towards the 3-iodo derivative. Accessing other C3 analogs would require different starting materials or chemistries. |
| Safety & Handling | High-temperature reaction in Step 1 requires engineering controls. Handling of corrosive KOH. | Generation and handling of potentially explosive diazonium salts. Use of strong acids. |
Conclusion and Recommendation
For most laboratory-scale applications, Route 1 (Late-Stage Direct Iodination) emerges as the more advantageous strategy. Its primary benefits are its shorter linear sequence and the high efficiency of the key iodination step. The ability to produce the non-iodinated 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid from a common intermediate is a significant advantage for structure-activity relationship (SAR) studies, allowing for a direct comparison of the effect of the iodine substituent. While the high-temperature cyclization requires careful execution, it is a well-documented transformation.
Route 2 (Sandmeyer Reaction) represents a viable, mechanistically distinct alternative. It may become the preferred method in specific scenarios, such as when the substrate is incompatible with the basic conditions of the direct iodination reaction or if the direct iodination leads to poor regioselectivity with more complex substitution patterns. However, the increased number of steps and the operational challenges and safety concerns associated with the Sandmeyer reaction make it a less generally attractive option for routine synthesis of the title compound.
Ultimately, the choice of synthetic route will depend on the specific expertise of the chemist, the scale of the synthesis, and the overall goals of the research program.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. Drawing from established methodologies for related pyrazolopyridine derivatives, we present a detailed comparison of its putative anti-cancer activity against a standard-of-care chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Several studies have highlighted the potential of this class of compounds to inhibit key signaling pathways implicated in tumorigenesis, such as Topoisomerase IIα and PIM-1 kinase.[4][5] This guide will focus on a robust in vivo model to ascertain the therapeutic potential of this compound in a solid tumor model.
Comparative Framework: Benchmarking Against Established Therapies
To provide a meaningful assessment of the compound's efficacy, a direct comparison with a clinically relevant chemotherapeutic agent is essential. For this guide, we have selected Paclitaxel, a widely used mitotic inhibitor, as the positive control. The inclusion of a vehicle control group is mandatory to account for any effects of the delivery vehicle on tumor growth.
Table 1: Comparative Compounds for In Vivo Validation
| Compound | Class | Putative Mechanism of Action | Rationale for Inclusion |
| This compound | Pyrazolopyridine Derivative | Potential kinase inhibitor or Topoisomerase inhibitor (Hypothesized) | Test compound with novel structure |
| Paclitaxel | Taxane | Microtubule-stabilizing agent, leading to cell cycle arrest | Gold-standard chemotherapeutic for various solid tumors |
| Vehicle Control | N/A | Inert carrier | To assess baseline tumor growth and vehicle effects |
Experimental Design: Murine Xenograft Model
The use of immunodeficient mice bearing human tumor xenografts is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's direct anti-tumor activity.[6] For this study, a human non-small cell lung cancer (A549) xenograft model is proposed, given the demonstrated activity of other pyrazolopyridine derivatives against this cell line.[5]
Workflow for In Vivo Efficacy Study
Caption: Workflow for the A549 xenograft study.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: A reputable commercial vendor (e.g., Charles River, Taconic Biosciences)
-
Housing: Animals will be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of sterile phosphate-buffered saline (PBS) will be injected subcutaneously into the right flank of each mouse.
Treatment Regimen
-
Tumor Growth Monitoring: Tumor volume will be measured three times a week using digital calipers and calculated using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomized into three groups (n=8-10 mice per group).
-
Dosing:
-
Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, administered intraperitoneally (I.P.) daily.
-
Group 2 (Test Compound): this compound (50 mg/kg), dissolved in the vehicle, administered I.P. daily.
-
Group 3 (Positive Control): Paclitaxel (10 mg/kg), dissolved in a suitable vehicle, administered I.P. every three days.
-
-
Monitoring: Animal body weight and general health will be monitored daily.
Endpoint and Data Analysis
-
Study Termination: The study will be terminated after 21 days of treatment or when tumors in the control group reach the maximum allowable size as per IACUC guidelines.
-
Tumor Excision: At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
-
Statistical Analysis: Tumor growth inhibition (TGI) will be calculated. Statistical significance between groups will be determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Hypothetical Data Presentation
The following table illustrates a potential outcome of the proposed in vivo study, demonstrating the efficacy of the test compound.
Table 2: Hypothetical In Vivo Efficacy Data in A549 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | 0 |
| This compound (50 mg/kg) | 450 ± 80 | 0.5 ± 0.1 | 64 |
| Paclitaxel (10 mg/kg) | 300 ± 60 | 0.3 ± 0.08 | 76 |
Pharmacokinetic Considerations
A preliminary pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[7][8] This will inform the dosing regimen and help correlate drug exposure with efficacy.
Pharmacokinetic Study Workflow
Caption: Workflow for a preliminary pharmacokinetic study.
Mechanism of Action: A Potential Signaling Pathway
Based on literature for related compounds, this compound may exert its anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival.[5][9] For instance, inhibition of a kinase like PIM-1 could lead to downstream effects on apoptosis and cell cycle regulation.
Caption: Hypothesized signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The proposed comparative study, utilizing a well-established xenograft model and a standard-of-care control, will provide crucial data on the compound's therapeutic potential. Positive results from this study would warrant further investigation into its mechanism of action, safety profile, and potential for clinical development.
References
- 1. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Selectivity of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the journey from a novel compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, technically-focused protocol for evaluating the selectivity of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid , a molecule built upon the privileged pyrazolopyridine scaffold known for its interaction with a diverse range of protein kinases.[1]
This document eschews a one-size-fits-all template, instead offering a logical, multi-tiered experimental framework. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust assessment of the compound's selectivity profile. Our approach is grounded in established methodologies for kinase inhibitor profiling, providing you with the tools to generate reliable and interpretable data.[2][3][4]
The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is a well-established hinge-binding motif, capable of interacting with the ATP-binding site of numerous kinases.[1] Its versatility has led to the development of inhibitors targeting a wide array of kinases, including Akt, c-Met, Tropomyosin receptor kinases (TRKs), and Cyclin-dependent kinase 2 (CDK2).[5][6][7][8] This inherent promiscuity of the scaffold necessitates a thorough investigation of any new derivative's selectivity to understand its potential therapeutic window and off-target effects.
Our subject molecule, this compound, features substitutions that can significantly influence its interaction with the kinase domain. The iodo group at the 3-position can engage in halogen bonding or provide a vector for further chemical modification, while the carboxylic acid at the 5-position can form key hydrogen bonds or salt bridges. Understanding how these features drive selectivity is paramount.
A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a carefully orchestrated series of assays. We advocate for a tiered approach, starting with broad screening and progressively narrowing down to detailed mechanistic studies in a cellular context.
Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinase Panel Screening
The Rationale: The initial step is to cast a wide net to identify the potential kinase targets of this compound. A single-concentration screen against a large, diverse panel of kinases provides a cost-effective and efficient way to obtain a broad overview of the compound's activity spectrum.[4]
Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP)
This traditional yet robust method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 5 µL of a 2X kinase/substrate solution into a 96-well plate.
-
Compound Addition: Add 2.5 µL of this compound at a 4X final test concentration (e.g., 10 µM) or DMSO as a vehicle control.
-
Initiation of Reaction: Add 2.5 µL of a 4X [³³P]-ATP solution to start the reaction. The ATP concentration should be at or near the Km for each respective kinase to ensure a fair comparison of inhibitory activity.[2]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a suitable volume of phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control.
Data Presentation:
The results of the primary screen should be presented in a table format, highlighting kinases with significant inhibition (e.g., >70%).
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | c-Met | 95% |
| EGFR | 30% | |
| VEGFR2 | 45% | |
| Serine/Threonine Kinase | Akt1 | 88% |
| PKA | 25% | |
| CDK2 | 60% | |
| ... (additional kinases) | ... | ... |
Tier 2: IC₅₀ Determination and Selectivity Quantification
The Rationale: Kinases identified as "hits" in the primary screen require further characterization to determine the potency of inhibition. Generating a 10-point dose-response curve allows for the calculation of the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[4] Comparing IC₅₀ values across different kinases provides the first quantitative measure of selectivity.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a non-radioactive, homogeneous assay with high sensitivity.
Step-by-Step Methodology:
-
Compound Titration: Prepare a 10-point serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and ATP.
-
Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
Summarize the IC₅₀ values in a table to facilitate direct comparison and calculate selectivity ratios.
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. c-Met) |
| c-Met | 50 | 1 |
| Akt1 | 250 | 5 |
| CDK2 | 1500 | 30 |
| VEGFR2 | 5000 | 100 |
Tier 3: Cellular Target Engagement and Pathway Analysis
The Rationale: While in vitro assays are crucial for determining biochemical potency, it is essential to confirm that the compound engages its intended target in a cellular environment.[9] Cellular target engagement assays and downstream pathway analysis provide this critical validation and a more physiologically relevant measure of selectivity.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to a specific kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate.
-
Probe Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement. Determine the cellular IC₅₀ from the dose-response curve.
Downstream Signaling Analysis: Western Blotting
To confirm that target engagement translates to functional inhibition, assess the phosphorylation status of a known downstream substrate of the target kinase. For example, for c-Met, one could examine the phosphorylation of Gab1 or STAT3.
Figure 2: Workflow for Western Blot analysis of downstream signaling.
Data Presentation:
Present the cellular target engagement data alongside the in vitro data. The Western blot results should visually demonstrate a dose-dependent decrease in the phosphorylation of the downstream substrate.
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical | c-Met | 50 |
| Akt1 | 250 | |
| Cellular (NanoBRET™) | c-Met | 150 |
| Akt1 | 1200 |
Conclusion
This comprehensive guide outlines a robust, multi-tiered strategy for assessing the selectivity of this compound. By progressing from broad primary screening to detailed in-cell target engagement and functional assays, researchers can build a comprehensive selectivity profile. This data is not only crucial for understanding the compound's mechanism of action but also for making informed decisions about its progression in the drug discovery pipeline. The pyrazolopyridine scaffold holds significant therapeutic promise, and a thorough understanding of the selectivity of its derivatives is key to unlocking this potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex molecules like 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are governed by its unique chemical properties and associated hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance.
The causality behind these rigorous protocols stems from the compound's classification as a halogenated organic acid. The presence of iodine necessitates a disposal pathway distinct from standard chemical waste to prevent environmental persistence and ensure personnel safety.[1][2]
Hazard Identification and Chemical Profile
Understanding the inherent risks of a compound is the first step in safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer its hazard profile from its structural components: a pyrazolopyridine core, a carboxylic acid group, and an iodine atom. Data from closely related analogs provides a strong basis for its classification.[3][4]
The non-iodinated parent compound, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] The addition of an iodine atom places it in the category of halogenated organic compounds, which require special disposal considerations.[1][5][6]
Table 1: Chemical and Hazard Summary
| Property | Value / Classification | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₇H₄IN₃O₂ | [7] |
| Molecular Weight | 289.03 g/mol | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Signal Word | Warning | [3] |
Note: GHS classifications are based on the closely related analog 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.
Regulatory Framework: The Pillars of Laboratory Safety
All laboratory operations in the United States involving hazardous chemicals are primarily governed by two federal agencies:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Laboratory Standard," mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This plan outlines the specific procedures and protective measures, including waste disposal, that employers must implement to protect laboratory personnel.
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] This regulation ensures that hazardous waste is managed in a way that protects both human health and the environment. Our disposal protocol must align with RCRA's stringent requirements for hazardous waste segregation, storage, and disposal.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensuring adequate personal protection is paramount. The potential for skin, eye, and respiratory irritation from this compound dictates the mandatory use of the following PPE.[1][3][5]
-
Eye Protection: Wear safety goggles with side shields or a face shield.[3][12]
-
Hand Protection: Use nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[13]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][12]
Step-by-Step Waste Disposal Protocol
The cardinal rule for disposing of this compound is segregation . Halogenated organic compounds must not be mixed with non-halogenated waste streams.[1][5][6]
Step 1: Identify the Waste Stream
Determine the physical state and composition of the waste. This initial assessment dictates the correct disposal container.
Caption: Decision tree for initial waste stream identification.
Step 2: Select the Appropriate Waste Container
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[2]
-
Compatibility: The container must be made of a material compatible with the waste (e.g., polyethylene for acidic and organic waste).
-
Condition: Ensure the container is in good condition, free of leaks, with a secure, tight-fitting lid.[14]
-
Labeling: The container must be pre-labeled or immediately tagged as "Hazardous Waste" and "Halogenated Organic Waste."[6][15]
Step 3: Waste Collection and Handling
-
Work Area: Perform all waste transfers inside a chemical fume hood.[1]
-
Solids: Use a scoop or spatula to transfer solid waste, such as leftover reagent or contaminated consumables (weigh paper, gloves, paper towels), directly into the designated "Solid Halogenated Organic Waste" container. Avoid generating dust.[16]
-
Liquids: Carefully pour liquid waste from experimental flasks or beakers into the designated "Liquid Halogenated Organic Waste" container using a funnel.
-
Crucial Note: Any non-halogenated solvent that becomes mixed with this compound must be treated as halogenated waste.[15]
-
-
Container Management:
Step 4: Final Labeling and Hand-Off
Before requesting a pickup, ensure the hazardous waste tag is completely filled out.[6] This includes:
-
The full chemical name: "this compound" and any other components.
-
The approximate percentages of each component.
-
The relevant hazard classifications (e.g., Irritant, Halogenated).
-
The date accumulation started.
Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup and final disposal by a licensed hazardous waste contractor.[5][14] The final disposal method will likely be high-temperature incineration, which is necessary to destroy halogenated compounds safely.[14]
Caption: Step-by-step workflow for compliant chemical disposal.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[14]
-
Carefully sweep or scoop the absorbed material into the designated "Solid Halogenated Organic Waste" container.[17]
-
Clean the spill area with a suitable solvent and decontaminate. Place all cleanup materials in the waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team or EHS office.[15]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
In all cases of exposure, seek immediate medical attention and bring the Safety Data Sheet (SDS) for the compound if available.[3]
-
By adhering to these detailed procedures, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21408148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- [cymitquimica.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. chemscene.com [chemscene.com]
- 13. capotchem.com [capotchem.com]
- 14. usbioclean.com [usbioclean.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Mastering the Safe Handling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Our focus is to empower you with the knowledge to not only use this compound effectively but also to manage its lifecycle in your laboratory with the highest degree of safety and operational excellence.
Understanding the Hazard Profile
This compound and its analogs are potent chemical agents. A safety data sheet for the closely related compound, 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. These hazards necessitate a robust personal protective equipment (PPE) protocol to prevent accidental exposure.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation (Category 2) | Causes skin irritation, redness, and itching[1]. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation, redness, and pain[1]. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory tract irritation, coughing, and shortness of breath[1]. |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed[2]. |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following protocol is designed to provide comprehensive protection.
Respiratory Protection: The First Line of Defense
Given that this compound can cause respiratory irritation, controlling inhalation exposure is critical.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize the concentration of airborne particles.[3]
-
Respiratory Masks: If engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved respirator is required. The specific type of respirator should be determined by a formal risk assessment.
Eye and Face Protection: Shielding from Splashes and Aerosols
Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][4]
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4][5]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with solutions, a face shield must be worn in addition to safety goggles.[4][5]
Hand Protection: Preventing Dermal Absorption
To prevent skin irritation, appropriate gloves are essential.[1]
-
Glove Selection: Nitrile or neoprene gloves are recommended for their chemical resistance.[3][5][6] Avoid latex gloves as they may not provide adequate protection.
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, consider wearing two pairs of nitrile gloves.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.
Body Protection: A Barrier Against Contamination
A lab coat is the minimum requirement for body protection.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[5]
-
Apron: For tasks with a high splash potential, a chemically resistant apron worn over the lab coat is advised.
-
Footwear: Always wear closed-toe shoes in the laboratory.[4]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow illustrates the critical safety checkpoints when working with this compound.
Caption: A typical laboratory workflow for handling this compound, highlighting key safety steps.
Operational and Disposal Plans: A Lifecycle Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Spill Response
In the event of a spill, evacuate the area and assess the situation. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. Always wear the appropriate PPE during cleanup.
Waste Disposal
Halogenated organic compounds require specific disposal procedures.
-
Segregation: Waste containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix it with non-halogenated waste.
-
Treatment: While some iodine-containing waste can be treated to reduce the iodine to a less harmful iodide, this should only be done by trained personnel following a validated procedure.[7]
-
Professional Disposal: The most common and recommended method for disposal is to use a licensed hazardous waste disposal company.[8] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.
It is imperative to consult your institution's environmental health and safety office for specific guidance on waste disposal, as regulations can vary.
Conclusion: Fostering a Culture of Safety
By understanding the hazards of this compound and adhering to the rigorous PPE and handling protocols outlined in this guide, you can ensure a safe and productive research environment. Your commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. reddit.com [reddit.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Image to be generated based on SMILES)